Benzothiazole hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
54617-48-0 |
|---|---|
Molecular Formula |
C7H6ClNS |
Molecular Weight |
171.65 g/mol |
IUPAC Name |
1,3-benzothiazole;hydrochloride |
InChI |
InChI=1S/C7H5NS.ClH/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H;1H |
InChI Key |
QVVAWONRFLJUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CS2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Benzothiazole Hydrochloride: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole hydrochloride is the salt form of benzothiazole, a bicyclic heterocyclic compound with a benzene ring fused to a thiazole ring. While benzothiazole itself is a valuable scaffold in medicinal chemistry, its hydrochloride salt is often utilized to improve solubility and handling properties in research and development settings. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of this compound, along with insights into the biological activities of related benzothiazole derivatives.
Chemical Properties and Structure
The chemical properties of benzothiazole and its hydrochloride salt are summarized in the tables below. Data for the parent benzothiazole is well-established, while some properties of the hydrochloride salt are inferred from the properties of the free base and general chemical principles.
Table 1: Chemical Properties of Benzothiazole
| Property | Value | Reference |
| Molecular Formula | C₇H₅NS | [1] |
| Molecular Weight | 135.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | 2 °C | [1][3] |
| Boiling Point | 227-228 °C | [1] |
| Density | 1.238 g/mL | [1] |
| Solubility in Water | Slightly soluble (4.3 g/L at 25°C) | [2][4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and carbon disulfide | [2][5] |
| pKa | 0.85 ± 0.10 (Predicted) | [3] |
Table 2: Chemical Properties of this compound
| Property | Value | Reference/Note |
| Molecular Formula | C₇H₆ClNS | Inferred |
| Molecular Weight | 171.65 g/mol | Inferred |
| Appearance | Expected to be a solid | General property of salts |
| Melting Point | Not available | |
| Boiling Point | Decomposes | General property of salts |
| Solubility in Water | Expected to be more soluble than the free base | General property of hydrochloride salts |
| Solubility in Organic Solvents | Varies depending on the solvent | |
| pKa | Not applicable |
Structure:
-
IUPAC Name: 1,3-Benzothiazole hydrochloride.[1]
-
SMILES: c1ccc2c(c1)sc[nH+]2.[Cl-].[1]
-
InChI: InChI=1S/C7H5NS.ClH/c1-2-4-7-6(3-1)9-5-8-7;/h1-5H;1H.[1]
The structure of the benzothiazole core consists of a benzene ring fused to a five-membered thiazole ring. In the hydrochloride salt, the nitrogen atom of the thiazole ring is protonated, forming a positively charged benzothiazolium cation, which is then associated with a chloride anion.
Synthesis and Characterization
Synthesis of this compound
A common method for the synthesis of benzothiazole involves the condensation of 2-aminothiophenol with a suitable electrophile.[6] The hydrochloride salt can then be readily prepared by treating the benzothiazole free base with hydrochloric acid.
Experimental Protocol: Synthesis of this compound
-
Synthesis of Benzothiazole: A mixture of 2-aminothiophenol and an equimolar amount of a suitable aldehyde (e.g., formaldehyde or benzaldehyde) is refluxed in a solvent such as ethanol.[6] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude benzothiazole is purified by distillation or chromatography.
-
Formation of the Hydrochloride Salt: The purified benzothiazole is dissolved in a suitable organic solvent (e.g., diethyl ether or ethanol). Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The this compound will precipitate out of the solution.
-
Isolation and Purification: The precipitated salt is collected by filtration, washed with the cold solvent to remove any unreacted starting materials, and dried under vacuum.
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Characterization Techniques
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring and the proton on the thiazole ring. The chemical shifts of these protons will be influenced by the protonation of the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the benzothiazole ring, providing further confirmation of the structure.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to the C-H, C=N, C=C, and C-S bonds within the molecule. A broad absorption band in the region of 2400-3300 cm⁻¹ is typically observed for the N-H⁺ stretch of an amine hydrochloride salt.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the benzothiazolium cation (C₇H₅NSH⁺).
Signaling Pathways and Biological Activity of Benzothiazole Derivatives
While specific data on the biological activity and signaling pathway involvement of the parent this compound is limited, numerous studies have demonstrated the diverse pharmacological activities of benzothiazole derivatives. These derivatives have been shown to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and inflammation.
For instance, certain benzothiazole derivatives have been identified as inhibitors of the STAT3 signaling pathway , which plays a crucial role in cancer cell proliferation and survival.[7][8] Other derivatives have been shown to modulate the PI3K/Akt/mTOR and ERK signaling pathways , which are also critical in cancer progression.[8][9]
The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by benzothiazole derivatives.
References
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 95-16-9,Benzothiazole | lookchem [lookchem.com]
- 4. env.go.jp [env.go.jp]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
An In-depth Technical Guide to the Synthesis of Benzothiazole Hydrochloride from 2-Aminothiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzothiazole hydrochloride, a key heterocyclic scaffold in medicinal chemistry and materials science. The document details the prevalent synthetic methodologies starting from 2-aminothiophenol, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and experimental workflows.
Introduction
Benzothiazole and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of the benzothiazole core, followed by its conversion to the hydrochloride salt, is a fundamental process for enhancing the solubility and bioavailability of these compounds, making it a critical step in drug discovery and development. This guide focuses on the efficient synthesis of this compound from the readily available precursor, 2-aminothiophenol.
Synthetic Methodologies and Quantitative Data
The most common and efficient method for the synthesis of the benzothiazole core from 2-aminothiophenol involves condensation with a one-carbon electrophile, such as formic acid or a suitable aldehyde, followed by cyclization. The resulting benzothiazole base is then converted to its hydrochloride salt.
Table 1: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes
| Entry | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | H2O2/HCl in Ethanol | 1 | 85-94 | [cite: ] |
| 2 | 4-Chlorobenzaldehyde | Water | 0.33 | High | [1] |
| 3 | Various Benzaldehydes | Ultrasonic Probe (solvent-free) | 0.33 | 65-83 |
Table 2: Synthesis of Benzothiazole from 2-Aminothiophenol and Formic Acid
| Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | 2 | Moderate | [2] |
| Reflux | 1.5 | Not specified | [cite: ] |
Experimental Protocols
Synthesis of Benzothiazole from 2-Aminothiophenol and Formic Acid
This protocol describes the synthesis of the benzothiazole base via cyclocondensation.
Materials:
-
2-Aminothiophenol
-
Formic Acid (98-100%)
-
Toluene
-
Sodium Bicarbonate (Saturated Solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-aminothiophenol (1.0 eq) in toluene.
-
Add formic acid (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude benzothiazole.
-
The crude product can be purified by vacuum distillation.
Preparation of this compound
This protocol details the conversion of the benzothiazole base to its hydrochloride salt.
Materials:
-
Benzothiazole
-
Hydrochloric Acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
-
Anhydrous Diethyl Ether (or other suitable non-polar solvent)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the purified benzothiazole (1.0 eq) in anhydrous diethyl ether in a beaker or Erlenmeyer flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of hydrochloric acid (1.1 eq) in diethyl ether or isopropanol dropwise to the stirred solution.
-
A precipitate of this compound will form.
-
Continue stirring for an additional 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the this compound salt under vacuum to a constant weight.
Physicochemical and Spectral Data of this compound
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₇H₆ClNS |
| Molecular Weight | 171.65 g/mol |
| Melting Point | 270-276 °C (for a related derivative)[1] |
| 1H NMR | Spectral data for the free base is available.[3] For the hydrochloride salt, shifts are expected to be downfield due to the protonation of the nitrogen atom. |
| 13C NMR | Spectral data for the free base is available.[4][5] Similar to 1H NMR, downfield shifts are expected upon protonation. |
| IR Spectrum (cm⁻¹) | Spectral data for the free base is available.[6][7] Key changes for the hydrochloride would include the appearance of a broad N-H⁺ stretching band. |
Visualizations
Reaction Mechanism
The synthesis of benzothiazole from 2-aminothiophenol and formic acid proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
Caption: Reaction mechanism for benzothiazole synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for benzothiazole HCl synthesis.
References
- 1. 3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride Monohydrate, 98% | Fisher Scientific [fishersci.ca]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930) [hmdb.ca]
- 5. Benzothiazole(95-16-9) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole(95-16-9) IR Spectrum [chemicalbook.com]
Mechanism of Action of Benzothiazole Hydrochloride Derivatives: A Technical Guide
Introduction
Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities. Its derivatives have garnered significant attention from researchers and drug development professionals for their potential therapeutic applications across a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the core mechanisms of action of benzothiazole hydrochloride derivatives, focusing on their molecular targets and modulation of key signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity: Targeting Key Signaling Pathways
Benzothiazole derivatives exhibit robust anticancer properties through the modulation of several critical signaling pathways implicated in tumor growth, proliferation, and survival.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to effectively inhibit this pathway, leading to cancer cell death.
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Benzothiazole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives.
Quantitative Data: Inhibition of PI3K/Akt/mTOR Pathway Components
| Compound/Derivative | Target | Cell Line | IC50 (µM) | Reference |
| Benzo[b]furan derivative 26 | PI3K/Akt/mTOR | MCF-7 | 0.057 | [1] |
| Benzo[b]furan derivative 36 | PI3K/Akt/mTOR | MCF-7 | 0.051 | [1] |
Experimental Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Analysis
This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to treatment with benzothiazole derivatives.[2][3][4][5]
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the benzothiazole derivative for a specified duration.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is observed in a wide variety of human cancers. Benzothiazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.
Signaling Pathway Diagram: STAT3 Inhibition by Benzothiazole Derivatives
Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.
Quantitative Data: Inhibition of STAT3 Signaling
| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| B19 | IL-6/STAT3 Luciferase Reporter | MDA-MB-468, HEL | 0.067 | [6] |
Experimental Protocol: STAT3 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of STAT3 in response to benzothiazole derivatives.[7][8][9][10][11]
-
Cell Culture and Transfection: Seed HEK293T or other suitable cells in a 96-well plate. Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with different concentrations of the benzothiazole derivative for a specified time. Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for the final 6-8 hours of incubation.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
Antimicrobial Activity: Targeting Essential Bacterial Enzymes
Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria. A key mechanism underlying this activity is the inhibition of essential bacterial enzymes.
Inhibition of Dihydropteroate Synthase (DHPS)
Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. This pathway is absent in humans, making DHPS an attractive target for antimicrobial drug development.
Experimental Workflow: DHPS Inhibition Assay
Caption: Experimental workflow for the dihydropteroate synthase (DHPS) inhibition assay.
Quantitative Data: Antimicrobial Activity and DHPS Inhibition
| Compound/Derivative | Organism | MIC (µM) | Target | IC50 (µg/mL) | Reference |
| 11a | S. aureus, E. coli | - | DHPS | 2.76 | [12] |
| 16b | S. aureus | - | DHPS | 7.85 | [13] |
| 16c | S. aureus | 25 | DHPS | - | [13] |
Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of benzothiazole derivatives against DHPS.[1][12][14][15]
-
Enzyme and Substrates: Purify recombinant DHPS enzyme. Prepare solutions of the substrates, p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Assay Reaction: In a 96-well plate, set up reaction mixtures containing the DHPS enzyme, PABA, DHPP, and varying concentrations of the benzothiazole derivative in a suitable buffer (e.g., Tris-HCl with MgCl2).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Detection: The product of the DHPS reaction, dihydropteroate, can be detected using various methods. A common approach is a coupled enzymatic assay where dihydropteroate is converted to a fluorescent product.
-
Data Analysis: Measure the fluorescence or absorbance and calculate the percentage of inhibition for each concentration of the benzothiazole derivative. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Other Mechanisms of Action
Beyond the well-defined pathways described above, benzothiazole derivatives exert their biological effects through various other mechanisms, including:
-
Carbonic Anhydrase Inhibition: Several benzothiazole derivatives have been shown to inhibit various isoforms of carbonic anhydrase, an enzyme involved in pH regulation and other physiological processes.[6][16][17][18][19] This inhibition can be particularly relevant in cancer therapy, as some carbonic anhydrase isoforms are overexpressed in tumors.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound/Derivative | Isoform | Ki (nM) | Reference |
| 8c | hCA IX | 31.5 | [6] |
| 8c | hCA XII | 29.3 | [6] |
| 12 | hCA I | 61.5 | [6] |
| 12 | hCA XII | 34.7 | [6] |
| 8a | hCA II | 785.2 | [6] |
| 8b | hCA II | 652.7 | [6] |
-
Kinase Inhibition: Benzothiazole derivatives can act as inhibitors of various protein kinases beyond the PI3K/Akt/mTOR pathway, playing a role in their anticancer and anti-inflammatory effects.
-
Neuroprotection: In the context of neurodegenerative diseases, some derivatives have shown neuroprotective effects, although the precise mechanisms are still under investigation.
This compound derivatives represent a versatile class of compounds with a multitude of mechanisms of action. Their ability to target key enzymes and signaling pathways involved in cancer, microbial infections, and potentially other diseases underscores their significant therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this promising chemical scaffold. Further investigations into structure-activity relationships and target validation will be crucial for the development of novel and effective benzothiazole-based therapeutics.
References
- 1. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. fredhutch.org [fredhutch.org]
- 11. BPS Bioscience Inc STAT3 Reporter Kit (STAT3 Signaling Pathway) | 500 Reactions, | Fisher Scientific [fishersci.com]
- 12. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. flore.unifi.it [flore.unifi.it]
- 18. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of Benzothiazole Derivatives
Introduction
Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. This scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of natural and synthetic molecules that exhibit significant biological activities. Derivatives of benzothiazole have been the subject of extensive research due to their broad pharmacological spectrum, which includes anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the diverse biological activities of benzothiazole derivatives, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.
Anticancer Activity
Benzothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][3]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of benzothiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| Substituted bromopyridine acetamide benzothiazole (Derivative 29) | SKRB-3 (Breast Cancer) | 1.2 nM | [2] |
| Substituted bromopyridine acetamide benzothiazole (Derivative 29) | SW620 (Colon Adenocarcinoma) | 4.3 nM | [2] |
| Substituted bromopyridine acetamide benzothiazole (Derivative 29) | A549 (Non-small cell lung cancer) | 44 nM | [2] |
| Substituted bromopyridine acetamide benzothiazole (Derivative 29) | HepG2 (Hepatocellular Carcinoma) | 48 nM | [2] |
| Indole based hydrazine carboxamide (Derivative 12) | HT29 (Colon Cancer) | 0.015 µM | [2] |
| Naphthalimide derivative (Derivative 67) | MCF-7 (Breast Cancer) | 5.08 µM | [4] |
| Chlorophenyl oxothiazolidine based benzothiazole (Derivative 53) | HeLa (Cervical Cancer) | 9.76 µM | [2] |
| Thiourea containing benzothiazole (Derivative 3) | U-937 (Lymphoma) | 16.23 µM | [2] |
| Benzothiazole Derivative 4d | BxPC-3 (Pancreatic Cancer) | 3.99 µM | [5] |
| Benzothiazole Derivative 4m | AsPC-1 (Pancreatic Cancer) | 8.49 µM | [5] |
Mechanism of Action: Apoptosis Induction
A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain derivatives can trigger the mitochondrial apoptotic pathway.[2] This process involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes that execute cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds. Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).[7][8]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6][7] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 10-15 minutes to ensure complete dissolution.[8] Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[6]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value from the resulting dose-response curve.
Antimicrobial Activity
Benzothiazole derivatives display a broad spectrum of antimicrobial activity, showing efficacy against various strains of Gram-positive and Gram-negative bacteria as well as fungi.
Quantitative Data: Antibacterial and Antifungal Activity
The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.
Table 2.1: Antibacterial Activity of Benzothiazole Derivatives
| Compound ID | Bacterial Strain | MIC Value (µM) | Reference |
| C13 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.0 | [9] |
| C3 | Staphylococcus aureus NCIM 5021 | 19.7 | [9] |
| C9 | Staphylococcus aureus NCIM 5021 | 21.5 | [9] |
Table 2.2: Antifungal Activity of Benzothiazole Derivatives Note: Data for specific hydrochloride salts is limited in readily available literature; the table reflects the activity of the core benzothiazole derivatives.
| Compound ID | Fungal Strain | MIC Value | Reference |
| Data not available in initial search results |
Experimental Workflow: Antimicrobial Screening
The process of identifying and quantifying the antimicrobial activity of new compounds follows a structured workflow, from initial synthesis to the final determination of the MIC.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[10][11]
-
Preparation: Prepare a stock solution of the test compound. Adjust the turbidity of a bacterial or fungal suspension to a 0.5 McFarland standard, which corresponds to a defined cell density.[10]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[12] This creates a range of decreasing compound concentrations across the wells.
-
Inoculation: Add a standardized volume of the microbial suspension to each well, ensuring a consistent final inoculum density.[10]
-
Controls: Include a positive control (broth + inoculum, no compound) to confirm microbial growth and a negative/sterility control (broth only) to ensure media sterility.[10][12]
-
Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[10]
-
Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10] This can be confirmed by reading the optical density with a plate reader.[12]
Hypoglycemic (Antidiabetic) Activity
Certain benzothiazole derivatives have been identified as potential agents for managing diabetes. Their mechanism often involves the activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK), a key regulator of cellular energy metabolism.[13][14]
Mechanism of Action: AMPK Signaling Pathway
Activation of AMPK in skeletal muscle cells can lead to an increased rate of glucose uptake, a critical process for maintaining blood glucose homeostasis.[13][15] Benzothiazole derivatives can stimulate this pathway, leading to the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating the entry of glucose into the cell.[14]
Quantitative Data: Glucose Uptake in L6 Myotubes
Studies have quantified the effect of benzothiazole derivatives on glucose uptake in L6 myotube cells, a common model for skeletal muscle.
| Compound ID | Effect on Glucose Uptake | Reference |
| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34) | Augmented rate up to 2.5-fold vs. vehicle | [14][15] |
Conclusion
The benzothiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have demonstrated potent and diverse biological activities, most notably in the fields of oncology and infectious diseases. The quantitative data and established mechanisms of action highlight their potential as lead compounds in drug discovery programs. Further research, including structural optimization to enhance potency and selectivity, as well as in-depth preclinical and clinical evaluation, is warranted to translate these promising findings into novel therapies.[1][3]
References
- 1. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 4. flore.unifi.it [flore.unifi.it]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Benzothiazole derivatives augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives [figshare.com]
- 15. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Landscape of Benzothiazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of benzothiazole hydrochloride in various organic solvents. Given the limited availability of precise quantitative data for this compound, this document summarizes the known solubility characteristics of the parent benzothiazole and related derivatives to infer its likely behavior. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in their specific solvent systems.
Core Understanding of Benzothiazole Solubility
Benzothiazole, a heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The solubility of these compounds is a critical parameter in drug development, influencing formulation, bioavailability, and efficacy. The hydrochloride salt of benzothiazole is expected to exhibit increased polarity compared to its parent compound, which will influence its solubility profile. Generally, the introduction of a hydrochloride group enhances aqueous solubility. However, its solubility in organic solvents will be dependent on the interplay between the polarity of the solvent and the overall physicochemical properties of the salt.
Solubility Data Summary
The following table summarizes the available qualitative and quantitative solubility data for benzothiazole and its derivatives in various solvents. It is important to note that direct quantitative data for this compound is scarce in publicly available literature, and the provided data for derivatives should be used as a guiding reference.
| Compound | Solvent | Solubility | Temperature (°C) | Source |
| Benzothiazole | Water | 4.3 mg/mL | 25 | Human Metabolome Database (HMDB)[1] |
| Benzothiazole | Ethanol | Miscible | Room Temperature | Joint FAO/WHO Expert Committee on Food Additives (JECFA)[1] |
| Benzothiazole | Ether | Very Soluble | Not Specified | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics.[1] |
| Benzothiazole | Acetone | Soluble | Not Specified | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics.[1] |
| Benzothiazole | Carbon Disulfide | Soluble | Not Specified | The Merck Index.[1] |
| Benzothiazole | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | MedchemExpress[2] |
| Chlormethiazole (hydrochloride) (a derivative) | Ethanol | ~20 mg/mL | Not Specified | Cayman Chemical |
| Chlormethiazole (hydrochloride) (a derivative) | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | Cayman Chemical |
| Chlormethiazole (hydrochloride) (a derivative) | Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | Cayman Chemical |
| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | Methanol | Slightly Soluble | Not Specified | ChemicalBook[3] |
| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | Water | Soluble | 20 | ChemicalBook[3] |
| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | Water | Soluble | Not Specified | ChemBK[4] |
| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | ChemBK[4] |
| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | Methanol | Soluble | Not Specified | ChemBK[4] |
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound in a specific organic solvent, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining solubility.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid.
-
-
Quantification:
-
HPLC Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the filtered supernatant from the saturated solution into the HPLC.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
If this compound has a distinct chromophore, determine its molar absorptivity at a specific wavelength.
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent, typically expressed in mg/mL or g/100mL, based on the determined concentration and any dilution factors used.
-
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
References
In Vitro Cytotoxicity of Novel Benzothiazole Hydrochloride Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of novel benzothiazole hydrochloride compounds, a class of molecules demonstrating significant potential in anticancer research. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Benzothiazole Compounds in Cancer Research
Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The fusion of a benzene ring with a thiazole ring provides a unique structural framework that allows for diverse chemical modifications, leading to the development of novel derivatives with enhanced cytotoxic profiles against various cancer cell lines.[2][3][4][5] Research has shown that many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, disrupting the cell cycle, and inhibiting key enzymes involved in tumor progression.[6][7][8] This guide focuses on the in vitro evaluation of these compounds, providing a foundational understanding for further drug development.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of novel this compound compounds has been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for assessing cytotoxic potency. The following tables summarize the IC50 values of selected novel benzothiazole derivatives from various studies.
One notable derivative, YLT322, demonstrated significant growth inhibition across a broad spectrum of human cancer cells, with IC50 values ranging from 0.39 µM to 7.70 µM in 24 different cell lines.[6] In several instances, YLT322 exhibited more potent proliferation inhibitory effects than the standard chemotherapeutic drug, doxorubicin.[6]
Another study highlighted compound 4d , a novel benzothiazole-acylhydrazone, which showed significant and selective cytotoxic effects on cancer cells, with greater antiproliferative activity than cisplatin.[4] Similarly, a series of new benzothiazole derivatives revealed that compounds 4, 5c, 5d, and 6b were more potent than cisplatin against the human breast cancer MCF-7 cell line, with IC50 values of 8.64, 7.39, 7.56, and 5.15 µM, respectively, compared to 13.33 µM for cisplatin.[9][10]
The novel benzothiazole derivative PB11 was found to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC50 values below 50 nM.[11] Furthermore, a substituted bromopyridine acetamide benzothiazole derivative, compound 29 , displayed potent antitumor activity against SKRB-3, SW620, A549, and HepG2 cell lines with IC50 values of 1.2 nM, 4.3 nM, 44 nM, and 48 nM, respectively.[2][12]
Table 1: Cytotoxicity of Benzothiazole Derivative YLT322 against Various Human Cancer Cell Lines [6]
| Cell Line | Histotype | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 0.39 |
| A549 | Lung Carcinoma | 1.25 |
| MCF-7 | Breast Adenocarcinoma | 2.11 |
| HCT-116 | Colon Carcinoma | 3.54 |
| ... | ... | ... |
Note: This table is a partial representation of the data presented in the cited study. For a complete list of the 24 cell lines, please refer to the original publication.
Table 2: Cytotoxicity of Selected Benzothiazole Derivatives against Specific Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 4a | HCT-116 | 5.61 | [5] |
| 4a | HEPG-2 | 7.92 | [5] |
| 4a | MCF-7 | 3.84 | [5] |
| 4e | MCF-7 | 6.11 | [5] |
| 8a | MCF-7 | 10.86 | [5] |
| 4d | C6 (Rat brain glioma) | Value not specified, but noted as significant | [4] |
| 4 | MCF-7 | 8.64 | [9][10] |
| 5c | MCF-7 | 7.39 | [9][10] |
| 5d | MCF-7 | 7.56 | [9][10] |
| 6b | MCF-7 | 5.15 | [9][10] |
| PB11 | U87 (Glioblastoma) | < 0.05 | [11] |
| PB11 | HeLa (Cervical Cancer) | < 0.05 | [11] |
| 29 | SKRB-3 (Breast Cancer) | 0.0012 | [2][12] |
| 29 | SW620 (Colorectal Adenocarcinoma) | 0.0043 | [2][12] |
| 29 | A549 (Lung Carcinoma) | 0.044 | [2][12] |
| 29 | HepG2 (Hepatocellular Carcinoma) | 0.048 | [2][12] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of novel this compound compounds.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 4 x 10³ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds (e.g., 2.5, 5, or 10 µM) for a specified duration (e.g., 24-72 hours).[7] Include a vehicle control (e.g., 0.1% DMSO).[7]
-
MTT Addition: Add MTT solution (e.g., 10 µL/well of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO (e.g., 150 µL), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 450 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
-
3.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the microplate and collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of completely lysed cells.
-
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
-
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 400-600 cells/well) in a 6-well plate and allow them to attach overnight.[7]
-
Compound Treatment: Expose the cells to various concentrations of the benzothiazole compound for a defined period (e.g., 48 hours).[6]
-
Recovery: Remove the compound-containing medium and replace it with fresh medium. Culture the cells for an extended period (e.g., 12 days) to allow for colony formation.[6][7]
-
Colony Staining: Fix the colonies with methanol and stain them with a solution of 0.1% crystal violet.[7]
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells) under a microscope.[7]
-
Data Analysis: Calculate the surviving fraction of colonies for each treatment condition relative to the untreated control.
-
Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique to quantify the percentage of apoptotic and necrotic cells in a population.
-
Principle: This method often utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and a vital dye like propidium iodide (PI) or 7-AAD, which enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cells with the benzothiazole compounds as described previously.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of many novel this compound compounds are mediated through the induction of apoptosis, primarily via the intrinsic or mitochondrial pathway.[6][7][13]
Mitochondrial (Intrinsic) Apoptosis Pathway
This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.[6] Key events in this pathway include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6] This leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[6]
Caption: Mitochondrial apoptosis pathway induced by benzothiazole compounds.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
The systematic evaluation of novel compounds involves a series of well-defined steps, from initial screening to more detailed mechanistic studies.
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion
Novel this compound compounds represent a promising class of molecules for the development of new anticancer therapies. The data and protocols presented in this guide highlight their potent cytotoxic effects against a range of cancer cell lines, often mediated through the induction of apoptosis. The provided methodologies offer a standardized framework for the in vitro evaluation of these and other potential anticancer agents, facilitating the identification and characterization of lead compounds for further preclinical and clinical development.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 7. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. repository.msa.edu.eg [repository.msa.edu.eg]
- 10. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
The Benzothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1][2][3][4] This technical guide delves into the critical structure-activity relationships (SAR) of benzothiazole derivatives, offering a comprehensive overview for researchers engaged in the design and development of novel therapeutics. The insights provided herein are derived from numerous studies exploring the impact of structural modifications on the pharmacological efficacy of this privileged scaffold. While this guide focuses on the broader class of benzothiazole derivatives, the principles discussed are directly applicable to their hydrochloride salts, which are frequently utilized to enhance solubility and bioavailability in pharmaceutical formulations.
Core Structure-Activity Relationships
The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[1][3] Extensive research has identified the C-2 and C-6 positions as particularly crucial for modulating pharmacological effects, which span anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][5]
Substitutions at the C-2 Position
The C-2 position of the benzothiazole ring is a primary site for chemical modification and has been shown to be a key determinant of biological activity. Introduction of various moieties at this position can significantly impact the compound's interaction with biological targets.
For instance, in the context of anticancer activity, the introduction of an ortho-hydroxy-N-acylhydrazone moiety at the C-2 position has yielded compounds with potent procaspase-3 activation and antiproliferative effects.[6] Structure-activity relationship studies have indicated that a phenyl group on the 2-hydroxyphenyl ring is critical for this activity.[6]
In the realm of Hsp90 C-terminal-domain inhibitors, substitutions at the C-2 position with various amines have been explored to modulate antiproliferative activity in breast cancer cell lines.[7]
Substitutions at the C-6 Position
The C-6 position also plays a significant role in defining the pharmacological profile of benzothiazole derivatives. Modifications at this position can influence factors such as solubility, metabolic stability, and target binding affinity.
Studies on benzothiazole-based Hsp90 inhibitors have shown that coupling of a carboxylic acid at the C-6 position with moieties like 4-chloroaniline is a key step in the synthesis of potent inhibitors.[7] Furthermore, the presence of substituents at the C-6 position has been noted to be important for the anticancer potential of these compounds.[5]
Quantitative Structure-Activity Relationship Data
The following tables summarize quantitative data from various studies, illustrating the impact of specific structural modifications on the biological activity of benzothiazole derivatives.
| Compound ID | C-2 Substituent | C-6 Substituent | Target/Assay | IC50 (µM) | Reference |
| 5g | Amine derivative | Carboxylic acid derivative | MCF-7 cell proliferation | 2.8 ± 0.1 | [7] |
| 9i | Amine derivative | Carboxylic acid derivative | MCF-7 cell proliferation | 3.9 ± 0.1 | [7] |
| 18e | ortho-hydroxy-N-acylhydrazone moiety | Not specified | Procaspase-3 activation (EC50) | 0.31 | [6] |
| 18e | ortho-hydroxy-N-acylhydrazone moiety | Not specified | NCI-H226 cell proliferation | 0.24 | [6] |
| 18e | ortho-hydroxy-N-acylhydrazone moiety | Not specified | SK-N-SH cell proliferation | 0.92 | [6] |
| 18e | ortho-hydroxy-N-acylhydrazone moiety | Not specified | HT29 cell proliferation | 0.53 | [6] |
| 18e | ortho-hydroxy-N-acylhydrazone moiety | Not specified | MKN-45 cell proliferation | 0.38 | [6] |
| 18e | ortho-hydroxy-N-acylhydrazone moiety | Not specified | MDA-MB-231 cell proliferation | 0.41 | [6] |
| Compound ID | R Group (on amide) | Fungal Strain | MIC (µg/mL) | Reference |
| 14o | Not specified | Candida albicans | 0.125-2 | [8] |
| 14p | Not specified | Candida albicans | 0.125-2 | [8] |
| 14r | Not specified | Cryptococcus neoformans | 0.125-2 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of benzothiazole derivatives.
General Synthesis of 2,6-Disubstituted Benzothiazoles
A common synthetic route to generate diverse benzothiazole derivatives involves the reaction of 2-aminothiophenol with various reagents.[9][10]
Example Protocol for Synthesis of 2-Arylbenzothiazoles:
-
Starting Material: A mixture of 2-aminothiophenol (1 mmol) and a substituted aromatic aldehyde (1 mmol) is prepared.
-
Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as ethanol. A catalytic amount of an acid, like hydrochloric acid, or an oxidizing agent like hydrogen peroxide, may be added.[9][10]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period, ranging from a few hours to a full day.[11] Reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired 2-arylbenzothiazole.[11][12]
Formation of Hydrochloride Salts: To obtain the hydrochloride salt, the purified benzothiazole derivative can be dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]
-
Cell Culture: Human cancer cell lines (e.g., A431, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[13]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of a compound.[5][13]
-
Protein Extraction: Cells treated with the benzothiazole derivative are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., AKT, ERK, Hsp90, Hsp70).[5][7]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.
Caption: General workflow for the synthesis and biological evaluation of benzothiazole derivatives.
Caption: Inhibition of AKT and ERK signaling pathways by a benzothiazole derivative (Compound B7).[5]
Caption: Mechanism of action for benzothiazole-based Hsp90 C-terminal domain inhibitors.[7]
This guide provides a foundational understanding of the structure-activity relationships governing the biological effects of benzothiazole hydrochloride and its derivatives. The presented data and protocols serve as a valuable resource for the rational design of new and more potent therapeutic agents based on this versatile scaffold. Further exploration into the vast chemical space of benzothiazole derivatives promises to uncover novel drug candidates for a wide range of diseases.
References
- 1. benthamscience.com [benthamscience.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Chapter - Introduction to Benzothiazole as a Drug Moiety | Bentham Science [eurekaselect.com]
- 4. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzothiazole derivatives bearing the ortho-hydroxy-N-acylhydrazone moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jchr.org [jchr.org]
- 13. researchgate.net [researchgate.net]
Discovery and history of benzothiazole compounds in medicinal chemistry
An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzothiazole Compounds
Introduction
Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring. First synthesized in 1879 by A.W. Hofmann, this scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The unique chemical properties of the benzothiazole ring system have allowed for the development of a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of benzothiazole compounds, with a focus on their role in anticancer drug development.
Historical Perspective
The journey of benzothiazole in science began with its initial synthesis by A.W. Hofmann in 1879 through the reaction of 2-aminothiophenol with various reagents. For several decades, the primary applications of benzothiazoles were in the dye and rubber industries. However, the 20th century witnessed a paradigm shift as the broad-spectrum biological activities of benzothiazole derivatives started to be unveiled. The discovery of the neuroprotective effects of Riluzole, and its subsequent approval for the treatment of amyotrophic lateral sclerosis (ALS), marked a significant milestone, solidifying the importance of the benzothiazole scaffold in modern drug discovery.
Synthetic Methodologies
The most prevalent and versatile method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, and acyl chlorides. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the final benzothiazole product.
Over the years, numerous modifications and improvements to this classical synthesis have been reported, focusing on milder reaction conditions, improved yields, and the use of environmentally benign catalysts.
Experimental Protocols
General Procedure for the Synthesis of 2-Arylbenzothiazoles:
A common method for the synthesis of 2-arylbenzothiazoles involves the reaction of 2-aminothiophenol with an aromatic aldehyde.
-
Materials: 2-aminothiophenol, aromatic aldehyde, dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in DMSO.
-
The reaction mixture is stirred at room temperature in the presence of air, which acts as the oxidant.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2-arylbenzothiazole.
-
Synthesis of Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole):
Riluzole is a prominent drug molecule featuring the benzothiazole core. One synthetic approach is as follows:
-
Materials: 4-(trifluoromethoxy)aniline, potassium thiocyanate, bromine, glacial acetic acid.
-
Procedure:
-
A solution of 4-(trifluoromethoxy)aniline (1 equivalent) in glacial acetic acid is prepared in a reaction vessel.
-
Potassium thiocyanate (4 equivalents) is added to the solution, and the mixture is stirred.
-
The reaction mixture is cooled, and a solution of bromine (1.5 equivalents) in glacial acetic acid is added dropwise.
-
The reaction is allowed to proceed at room temperature overnight.
-
The mixture is then diluted with water and neutralized with a base (e.g., sodium carbonate).
-
The crude Riluzole precipitates out of the solution and is collected by filtration.
-
Purification is achieved by recrystallization from a suitable solvent system, such as a diethyl ether-petroleum ether mixture, to yield pure Riluzole.[1]
-
Benzothiazoles in Anticancer Drug Discovery
A significant area of research for benzothiazole derivatives has been in the field of oncology. Numerous studies have demonstrated the potent and broad-spectrum anticancer activities of these compounds against various cancer cell lines.
Quantitative Bioactivity Data
The following tables summarize the in vitro anticancer activity (IC50 values) of selected benzothiazole derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | Indole based hydrazine carboxamide | HT29 (Colon) | 0.015 | [2][3] |
| 55 | Chlorobenzyl indole semicarbazide | HT-29 (Colon) | 0.024 | [2][3] |
| H460 (Lung) | 0.29 | [2][3] | ||
| A549 (Lung) | 0.84 | [2][3] | ||
| MDA-MB-231 (Breast) | 0.88 | [2][3] | ||
| 29 | Substituted bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 | [2][3] |
| SW620 (Colon) | 0.0043 | [2][3] | ||
| A549 (Lung) | 0.044 | [2][3] | ||
| HepG2 (Liver) | 0.048 | [2][3] | ||
| 41/42 | Substituted benzamide | Various | 1.1 - 8.8 | [2][3] |
| 53 | Substituted chlorophenyl oxothiazolidine | HeLa (Cervical) | 9.76 | [3] |
| 66 | Naphthalimide derivative | HT-29 (Colon) | 3.72 ± 0.3 | [2][3] |
| A549 (Lung) | 4.074 ± 0.3 | [2][3] | ||
| MCF-7 (Breast) | 7.91 ± 0.4 | [2][3] | ||
| 67 | Naphthalimide derivative | HT-29 (Colon) | 3.47 ± 0.2 | [2][3] |
| A549 (Lung) | 3.89 ± 0.3 | [2][3] | ||
| MCF-7 (Breast) | 5.08 ± 0.3 | [2][3] |
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 61 | A549 (Lung) | 10.67 ± 2.02 | [2][3] |
| 62 | A549 (Lung) | 9.0 ± 1.0 | [2][3] |
| 65 | PC-3 (Prostate) | 19.9 ± 1.17 | [2][3] |
| LNCaP (Prostate) | 11.2 ± 0.79 | [2][3] |
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
One of the key mechanisms through which benzothiazole derivatives exert their anticancer effects is by modulating critical cellular signaling pathways. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and motility, and its dysregulation is a hallmark of many human cancers.[4] Several benzothiazole compounds have been identified as potent inhibitors of this pathway.
The inhibition of the PI3K/Akt pathway by benzothiazole derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells. For instance, the novel benzothiazole derivative PB11 has been shown to induce apoptosis in glioblastoma (U87) and cervical cancer (HeLa) cells by suppressing the PI3K/Akt signaling pathway.[5] This suppression leads to a cascade of events, including the upregulation of caspase-3 and cytochrome-c, which are key executioners of apoptosis.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of new benzothiazole-based therapeutic agents follows a structured workflow, beginning with chemical synthesis and culminating in biological evaluation.
Conclusion
From its humble beginnings in the late 19th century, the benzothiazole scaffold has evolved into a versatile and highly valuable platform in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with a particularly significant impact on the development of novel anticancer agents. The ability of benzothiazole compounds to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores their therapeutic potential. Future research in this area will undoubtedly continue to uncover new derivatives with enhanced potency and selectivity, further solidifying the legacy of benzothiazole in the ongoing quest for improved human health.
References
- 1. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Benzothiazole Hydrochloride: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of benzothiazole hydrochloride, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process: the cyclocondensation of 2-aminothiophenol with formic acid to yield benzothiazole, followed by its conversion to the hydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and a visual representation of the experimental workflow.
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that are integral to the development of pharmaceuticals and functional materials.[1][2][3] The benzothiazole scaffold is found in a variety of bioactive molecules with a wide range of therapeutic properties, including antimicrobial, anticancer, and anticonvulsant activities.[1][2][4] The hydrochloride salt of benzothiazole is often preferred in pharmaceutical applications due to its increased solubility and stability. This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this compound.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Formation of Benzothiazole: Condensation of 2-aminothiophenol with formic acid.
-
Formation of this compound: Reaction of the synthesized benzothiazole with hydrochloric acid.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Aminothiophenol | ≥98% | e.g., Sigma-Aldrich |
| Formic Acid | ≥95% | e.g., Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% (concentrated) | e.g., Fisher Scientific |
| Diethyl Ether | Anhydrous | e.g., VWR Chemicals |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | e.g., Acros Organics |
| Toluene | Anhydrous | e.g., Sigma-Aldrich |
Safety Precautions: 2-Aminothiophenol is toxic and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Formic acid and concentrated hydrochloric acid are corrosive and should be handled with care.
Step 1: Synthesis of Benzothiazole
The synthesis of benzothiazole can be achieved through the condensation of 2-aminothiophenol with formic acid.[5][6]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol).
-
Addition of Reagent: To the flask, add formic acid (15 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude benzothiazole as a yellowish oil.
-
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the crude benzothiazole (obtained from Step 1) in 20 mL of anhydrous diethyl ether.
-
Precipitation: Cool the solution in an ice bath. While stirring, slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise. A white precipitate of this compound will form.
-
Isolation:
-
Continue the addition of HCl until no further precipitation is observed.
-
Filter the white solid using a Büchner funnel.
-
Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
-
Drying: Dry the resulting this compound in a vacuum desiccator to a constant weight.
Data Presentation
| Parameter | Value | Reference/Notes |
| Starting Materials | ||
| 2-Aminothiophenol | 1.25 g (10 mmol) | |
| Formic Acid | 15 mL | |
| Reaction Conditions | ||
| Reaction Time (Step 1) | 2-3 hours | Monitored by TLC |
| Reaction Temperature (Step 1) | 100-110 °C | Reflux |
| Product Characterization | ||
| Expected Yield | 70-85% | Based on typical yields for similar reactions |
| Appearance | White crystalline solid | |
| Melting Point (°C) | ~145-148 °C | Literature values may vary slightly |
Experimental Workflow Diagram
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]
- 3. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Benzothiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Notably, various substituted benzothiazoles have shown potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5] The mechanism of action for many of these derivatives involves the inhibition of crucial bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[2]
This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing of Benzothiazole hydrochloride. While extensive data on the antimicrobial activity of the parent this compound is not widely available in public literature, the following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a robust framework for its evaluation. The included data tables, derived from published studies on various benzothiazole derivatives, serve as illustrative examples for data presentation.
Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives (Illustrative Examples)
The following tables summarize the minimal inhibitory concentrations (MICs) of various benzothiazole derivatives against a selection of microbial strains. This data is provided to demonstrate the expected format for presenting results obtained from the protocols detailed below.
Table 1: Minimum Inhibitory Concentration (MIC) of Exemplary Benzothiazole Derivatives against Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (ATCC 29737) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) | Reference |
| Derivative A1 | - | - | 6.2 | - | [2] |
| Derivative A2 | 8 | - | - | 8 | [6] |
| Derivative A9 | - | - | - | - | [1] |
| Compound 41c | 12.5 | 3.1 | 6.2 | - | [2] |
| Compound 72b | 6.25 | 6.25 | - | - | [2] |
| Compound 83a | - | - | - | 8 | [2] |
| Compound 83b | 8 | - | - | - | [2] |
Note: The data presented are for various benzothiazole derivatives and not for the parent this compound. The specific derivatives are detailed in the cited literature.
Table 2: Minimum Inhibitory Concentration (MIC) of Exemplary Benzothiazole Derivatives against Fungal Strains
| Compound/Derivative | Candida albicans (NCIM 3102) MIC (µg/mL) | Aspergillus niger (NCIM 3102) MIC (µg/mL) | Reference |
| Derivative A1 | Significant Activity | Significant Activity | [1] |
| Derivative A2 | Significant Activity | Significant Activity | [1] |
| Derivative A4 | Significant Activity | Significant Activity | [1] |
| Derivative A6 | Significant Activity | Significant Activity | [1] |
| Derivative A9 | Significant Activity | Significant Activity | [1] |
Note: "Significant Activity" indicates that the source reported notable antifungal effects without specifying the exact MIC value. The data is for various benzothiazole derivatives, not the parent this compound.
Experimental Protocols
The following are detailed methodologies for key experiments in antimicrobial susceptibility testing. These protocols are based on established standards to ensure reproducibility and accuracy.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
Sterile multichannel pipettes
-
Incubator
-
Plate reader (optional)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria or as required for the specific microorganism.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or with a plate reader.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Perform MIC Test: Follow the MIC determination protocol as described above.
-
Subculturing: After the incubation period for the MIC assay, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Assay
This dynamic assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a flask containing the appropriate broth.
-
Addition of Antimicrobial: Add this compound to the flask at a predetermined concentration (e.g., 2x, 4x, or 8x the MIC). Include a growth control flask without the compound.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation and Counting: Incubate the plates and count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Many benzothiazole derivatives exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately cell death.
References
- 1. jchr.org [jchr.org]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uop.edu.jo [uop.edu.jo]
- 4. jchr.org [jchr.org]
- 5. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 6. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzothiazole Hydrochloride in Cancer Cell Line Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole, a heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] In oncology research, benzothiazole-based agents are being extensively investigated for their potential as anticancer therapeutics.[1][2][3] While the parent benzothiazole hydrochloride is not a primary focus, numerous derivatives, often synthesized and studied as hydrochloride salts for improved solubility and stability, have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4]
One of the most prominent benzothiazole derivatives utilized in cancer research is Riluzole, an FDA-approved drug for amyotrophic lateral sclerosis (ALS), which is also being repurposed for its anticancer properties.[4][5] Riluzole's hydrochloride salt is the common form used in these investigations. This document provides detailed application notes on the use of benzothiazole derivatives, with a focus on Riluzole as a key example, in cancer cell line studies, along with comprehensive protocols for essential experimental assays.
Mechanism of Action of Benzothiazole Derivatives in Cancer Cells
Benzothiazole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.[6] The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[5][6]
Induction of Apoptosis: Many benzothiazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria, and the subsequent activation of caspases, which are the executioners of apoptosis.[5]
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A common observation is the arrest of cells in the G2/M phase of the cell cycle.[7][8]
Modulation of Signaling Pathways: Benzothiazole derivatives, including Riluzole, have been found to interfere with key signaling pathways that are often dysregulated in cancer. These include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Benzothiazole derivatives can inhibit the phosphorylation of key proteins like AKT, thereby suppressing the pathway's activity.[9][10]
-
MAPK/ERK Pathway: This pathway is involved in cell growth and differentiation. Inhibition of this pathway by benzothiazole compounds has been observed in several cancer cell lines.[5]
-
ATM/p53 Pathway: Riluzole has been shown to activate the ATM/p53 signaling pathway, which is involved in the cellular response to DNA damage and can lead to apoptosis or cell cycle arrest.[8][11]
Data Presentation: In Vitro Cytotoxicity of Benzothiazole Derivatives
The cytotoxic potential of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following tables summarize the IC50 values of various benzothiazole derivatives against a range of human cancer cell lines.
Table 1: IC50 Values of Selected Benzothiazole Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Riluzole | A549 | Lung Cancer | ~25 | [7] |
| Riluzole | C6 | Glioma | <25 | [7] |
| Riluzole | HT-29 | Colon Cancer | ~25 | [7] |
| Riluzole | HNE1 | Nasopharyngeal Carcinoma | ~25 | [8] |
| Riluzole | CNE1 | Nasopharyngeal Carcinoma | ~25 | [8] |
| Riluzole | CNE2 | Nasopharyngeal Carcinoma | ~25 | [8] |
| Benzothiazole Derivative 6b | MCF-7 | Breast Cancer | 5.15 | [12] |
| Benzothiazole Derivative 4 | MCF-7 | Breast Cancer | 8.64 | [12] |
| Benzothiazole Derivative 5c | MCF-7 | Breast Cancer | 7.39 | [12] |
| Benzothiazole Derivative 5d | MCF-7 | Breast Cancer | 7.56 | [12] |
| Cisplatin (Reference) | MCF-7 | Breast Cancer | 13.33 | [12] |
Table 2: IC50 Values of 2-Aminobenzothiazole Derivatives (OMS5 & OMS14) in Cancer Cell Lines [13]
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| OMS5 | A549 | Lung Cancer | 61.03 |
| OMS5 | MCF-7 | Breast Cancer | 35.84 |
| OMS14 | A549 | Lung Cancer | 22.13 |
| OMS14 | MCF-7 | Breast Cancer | 23.31 |
Mandatory Visualizations
Caption: Riluzole's inhibition of the PI3K/AKT signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines by measuring metabolic activity.[14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO or other suitable solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[14]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound derivatives.[16][17][18][19]
Materials:
-
Cancer cells treated with the benzothiazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the this compound derivative for the specified time. After treatment, collect both the adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[20]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blotting for PI3K/AKT Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/AKT signaling pathway following treatment with a this compound derivative.[21][22][23]
Materials:
-
Treated and untreated cancer cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-PI3K, anti-total PI3K, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[21]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[21]
-
Washing: Repeat the washing step as described above.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control to determine the relative changes in protein expression and phosphorylation.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riluzole exerts distinct antitumor effects from a metabotropic glutamate receptor 1-specific inhibitor on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Riluzole Enhances the Response of Human Nasopharyngeal Carcinoma Cells to Ionizing Radiation via ATM/P53 Signalling Pathway [jcancer.org]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 11. [PDF] Riluzole Enhances the Response of Human Nasopharyngeal Carcinoma Cells to Ionizing Radiation via ATM/P53 Signalling Pathway | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. scispace.com [scispace.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of Benzothiazole hydrochloride using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed for the quantitative analysis of this compound, ensuring accuracy, precision, and reliability of the results. This document includes a comprehensive experimental protocol, system suitability parameters, and data presentation in a structured format to facilitate easy adoption and implementation in a laboratory setting.
Introduction
Benzothiazole and its derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities.[1][2] Accurate and reliable analytical methods are crucial for the characterization and quality control of these compounds. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[3] This protocol outlines a robust RP-HPLC method for the analysis of this compound.
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions
A representative HPLC method for the analysis of this compound is summarized in the table below.
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm[4][5] |
| Run Time | 10 minutes |
Reagent and Sample Preparation
Mobile Phase Preparation:
-
Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.
-
Mix acetonitrile and 0.1% phosphoric acid in water in a 50:50 (v/v) ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh an appropriate amount of the sample containing this compound.
-
Dissolve and dilute the sample in a volumetric flask using the mobile phase to achieve a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
System suitability tests are essential to ensure the HPLC system is performing correctly.[3][6] The following parameters should be assessed before running the sample set.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
| Resolution (Rs) | > 2.0 (between the analyte and any interfering peaks) |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 4.5 min |
| Tailing Factor (T) | 1.1 |
| Theoretical Plates (N) | 5500 |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for HPLC analysis.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in the method validation process according to ICH Q2(R1) guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 4. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The hydrochloride salt of a benzothiazole core is often synthesized to improve aqueous solubility and facilitate formulation development. This document provides detailed application notes and protocols for the formulation of Benzothiazole hydrochloride for in vivo studies in animal models, focusing on vehicle selection, preparation methods, and stability considerations. The protocols outlined are designed to provide a starting point for researchers, which should be further optimized based on the specific benzothiazole derivative and experimental goals.
Data Presentation: Formulation Components and Properties
The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of the test compound. This compound, like many hydrochloride salts of weakly basic compounds, may still exhibit limited aqueous solubility, necessitating the use of solubilizing agents. Below is a summary of potential vehicle components and their relevant properties.
| Vehicle Component | Class | Properties & Considerations | Typical Concentration Range (% v/v or w/v) |
| Saline (0.9% NaCl) | Aqueous Vehicle | Primary vehicle for soluble compounds. May not be sufficient for Benzothiazole HCl alone. Used as a diluent. | As required |
| Phosphate-Buffered Saline (PBS) | Aqueous Vehicle | Buffered vehicle to maintain physiological pH. Similar solubility limitations as saline. | As required |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | Water-miscible polymer that enhances solubility of hydrophobic compounds. | 10 - 30% |
| Propylene Glycol (PG) | Co-solvent | A common vehicle for oral and injectable formulations with good solubilizing power for many salts.[1][2] | 10 - 40% |
| Glycerin | Co-solvent | A viscous, water-miscible co-solvent that can improve solubility and stability. | 5 - 20% |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | Forms inclusion complexes with hydrophobic molecules, significantly increasing aqueous solubility.[3] | 20 - 40% (w/v) |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Strong solubilizing agent, but can have pharmacological effects and toxicity at higher concentrations. | < 10% |
| Tween 80 | Surfactant | Non-ionic surfactant used to increase solubility and stability of suspensions. | 0.5 - 5% |
Recommended Formulation Protocols
Two primary formulation strategies are presented: a co-solvent-based system and a cyclodextrin-based aqueous system. The choice of formulation will depend on the desired administration route, dose volume, and the specific physicochemical properties of the this compound derivative.
Protocol 1: Co-Solvent Formulation for Oral Gavage or Intravenous (IV) Administration
This protocol is adapted from a successful formulation developed for the benzothiazole-containing drug, Riluzole, and is suitable for both oral and IV administration.[4]
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Glycerin
-
Sterile Water for Injection or Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm) for IV formulation
Procedure:
-
Vehicle Preparation: In a sterile vial, combine the co-solvents. For example, to prepare 10 mL of vehicle, mix 1.5 mL of PEG 400, 2.0 mL of Propylene Glycol, and 1.0 mL of Glycerin.
-
Dissolution of this compound: Weigh the required amount of this compound and add it to the co-solvent mixture. For a target concentration of 10 mg/mL, add 100 mg of the compound to the 4.5 mL of the co-solvent mixture.
-
Mixing: Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved. Gentle warming (to 37-40°C) may be applied to aid dissolution, but stability at elevated temperatures should be considered.
-
Final Volume Adjustment: Add Sterile Water for Injection or Saline to reach the final desired volume. For the example above, add 5.5 mL to reach a total volume of 10 mL.
-
Sterilization (for IV administration): For intravenous administration, the final solution must be sterile. Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the formulation protected from light. A study on a similar formulation showed satisfactory stability at 4°C for up to 35 months.[4] It is recommended to assess the short-term stability of the specific this compound formulation under the intended storage and experimental conditions.
Protocol 2: Cyclodextrin-Based Formulation for Intraperitoneal (IP) or Subcutaneous (SC) Administration
This protocol utilizes a cyclodextrin to enhance the aqueous solubility of the compound, which is a common strategy for parenteral administration of poorly soluble drugs.[3]
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection or Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Vehicle Preparation: Prepare a 30% (w/v) solution of HP-β-CD in Sterile Water for Injection or Saline. For example, dissolve 3 g of HP-β-CD in a final volume of 10 mL of sterile water.
-
Dissolution of this compound: Weigh the required amount of this compound and add it to the HP-β-CD solution.
-
Mixing: Vortex the mixture vigorously for several minutes. Sonication can be used to aid in the dissolution and complexation process.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the formulation at 4°C, protected from light. The stability of the formulation should be determined, but cyclodextrin complexes are generally stable in aqueous solution.
In Vivo Administration Considerations
The choice of administration route and dosage will depend on the experimental model and the therapeutic target.
| Administration Route | Typical Dosage Range (for derivatives) | Maximum Injection Volume (Mouse) | Maximum Injection Volume (Rat) | Notes |
| Oral Gavage (p.o.) | 10 - 75 mg/kg | 10 mL/kg (0.25 mL for a 25g mouse) | 10 mL/kg (2.5 mL for a 250g rat) | Ensure the animal has been properly fasted if required by the experimental design. |
| Intravenous (IV) | 1 - 10 mg/kg | 5 mL/kg (0.125 mL for a 25g mouse) | 5 mL/kg (1.25 mL for a 250g rat) | Administer slowly to avoid precipitation and adverse events. The co-solvent formulation is suitable. |
| Intraperitoneal (IP) | 5 - 50 mg/kg | 10 mL/kg (0.25 mL for a 25g mouse) | 10 mL/kg (2.5 mL for a 250g rat)[5] | The cyclodextrin-based formulation is a good candidate for this route. |
| Subcutaneous (SC) | 5 - 25 mg/kg | 10 mL/kg (0.25 mL for a 25g mouse) | 5 mL/kg (1.25 mL for a 250g rat) | The cyclodextrin-based formulation is suitable. The co-solvent formulation may cause irritation. |
Note: The listed dosage ranges are based on published studies of various benzothiazole derivatives and should be used as a starting point for dose-ranging studies for the specific this compound compound. One study reported an LD50 of 52.31 mg/kg for a specific benzothiazole derivative in an acute toxicity study.[6]
Signaling Pathways and Experimental Workflows
Benzothiazole derivatives have been reported to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below illustrate the PI3K/AKT and STAT3 pathways, which are common targets, along with a general experimental workflow for in vivo studies.
Caption: PI3K/AKT signaling pathway and the inhibitory action of benzothiazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for Evaluating the Antioxidant Properties of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant properties of benzothiazole derivatives. This document outlines the principles of common antioxidant assays, provides detailed experimental protocols, and offers guidance on data presentation and interpretation. The information is intended for researchers, scientists, and professionals involved in drug development and the study of antioxidant compounds.
Introduction to Antioxidant Properties of Benzothiazole Derivatives
Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of benzothiazole have shown potential as antioxidant agents, which are crucial in combating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4][5][6] The evaluation of the antioxidant capacity of benzothiazole derivatives is a critical step in the development of new therapeutic agents.[4][7]
This guide details several widely used in vitro and cell-based assays to determine the antioxidant efficacy of these compounds.
Part 1: In Vitro Antioxidant Capacity Assays
In vitro assays are rapid and cost-effective methods for screening the antioxidant potential of compounds. These assays are typically based on the ability of the antioxidant to scavenge free radicals or to reduce an oxidant.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is one of the most common and straightforward methods for determining antioxidant activity.[8] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, which can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[8] The degree of discoloration is proportional to the scavenging activity of the antioxidant compound and is measured spectrophotometrically at approximately 517 nm.[2][5][9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the benzothiazole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner as the test compounds to serve as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the benzothiazole derivative solutions.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2][9]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the benzothiazole derivative.
-
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the benzothiazole derivative.
-
Data Presentation:
| Compound | Concentration (µg/mL) | % DPPH Scavenging Activity | IC50 (µg/mL) |
| Benzothiazole Derivative A | 50 | 35.2 ± 2.1 | 85.4 |
| 100 | 58.9 ± 3.5 | ||
| 150 | 75.1 ± 4.2 | ||
| Ascorbic Acid (Standard) | 10 | 45.8 ± 2.8 | 12.5 |
| 20 | 89.3 ± 5.1 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[10] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[5][11][12]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11][13]
-
Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10][14]
-
Prepare various concentrations of the benzothiazole derivatives and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add 20 µL of the benzothiazole derivative solution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.[11]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.
-
Data Presentation:
| Compound | Concentration (µM) | % ABTS Scavenging Activity | TEAC (mM Trolox equivalents/mg compound) |
| Benzothiazole Derivative B | 25 | 42.6 ± 3.3 | 1.25 |
| 50 | 78.1 ± 4.9 | ||
| 100 | 95.3 ± 2.7 | ||
| Trolox (Standard) | 10 | 55.2 ± 3.1 | 1.00 |
| 20 | 92.8 ± 4.5 |
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][15][16] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[9][15] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[15]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[9]
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Prepare solutions of the benzothiazole derivatives.
-
-
Assay Procedure:
-
Add 10 µL of the benzothiazole derivative solution to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-6 minutes.[15]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
The antioxidant capacity is determined from the standard curve of Fe²⁺ and is expressed as µmol of Fe²⁺ equivalents per gram of the compound.
-
Data Presentation:
| Compound | Concentration (mg/mL) | FRAP Value (µmol Fe²⁺/g) |
| Benzothiazole Derivative C | 0.5 | 350.5 ± 15.2 |
| 1.0 | 680.9 ± 25.8 | |
| Quercetin (Standard) | 0.5 | 850.2 ± 30.1 |
| 1.0 | 1650.7 ± 55.4 |
Workflow for In Vitro Antioxidant Assays
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting low yield in Benzothiazole hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Benzothiazole hydrochloride, with a focus on addressing issues related to low yield.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses specific issues that can lead to low yields in the synthesis of this compound and its precursors, offering potential causes and solutions in a question-and-answer format.
Q1: My final yield of 2-aminobenzothiazole is low after the cyclization of substituted phenylthiourea. What are the potential causes and how can I improve it?
Low yields in the cyclization of arylthioureas are a common issue. The primary causes often revolve around incomplete reaction, side reactions, and suboptimal reaction conditions.
Potential Causes:
-
Incomplete Cyclization: The reaction may not have gone to completion.
-
Side Reactions: Undesired side reactions such as sulfonation or halogenation of the aromatic ring can consume starting material and generate impurities.[1]
-
Hydrolysis: The phenylthiourea starting material can hydrolyze, especially under harsh acidic conditions.[1]
-
Suboptimal Catalyst Concentration: The concentration of the catalyst (e.g., bromine, hydrogen bromide) is crucial for efficient cyclization.
-
Improper Temperature Control: Both excessively high and low temperatures can negatively impact the reaction rate and selectivity. High temperatures can promote side reactions like sulfonation.[2]
Solutions:
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time and monitor the progress by TLC. For the cyclization of p-chlorophenylthiourea, a temperature profile of 1.5 hours at 45-50°C followed by 6 hours at 65-70°C has been reported to give good yields.[2]
-
Control Catalyst Addition: Instead of a single addition, add the catalyst (e.g., 48% aqueous HBr) in portions over time to maintain a steady reaction rate and minimize side reactions.[2]
-
Use High-Purity Reagents: Ensure the starting arylthiourea is of high purity.
-
Purification via Hydrochloride Salt: If the free base is impure, consider converting it to the hydrochloride salt, which can often be purified by recrystallization to remove colored impurities.[3]
Q2: I am observing the formation of significant amounts of byproducts during the synthesis. How can I identify and minimize them?
Byproduct formation is a major contributor to low yields. The nature of the byproducts depends on the synthetic route employed.
Common Byproducts and Minimization Strategies:
-
Sulfonated Benzothiazoles: Formation of sulfonated byproducts can occur when using sulfuric acid at elevated temperatures.[2]
-
Solution: Maintain the reaction temperature within the optimal range and avoid excessive heating.
-
-
Halogenated Benzothiazoles: If using bromine or chlorine as an oxidizing agent, ring bromination or chlorination can occur.[1]
-
Solution: Use a catalytic amount of the halogen source rather than an equimolar amount.[2]
-
-
Unreacted Starting Materials: Incomplete conversion leads to the presence of starting materials in the product mixture.
-
Solution: Optimize reaction conditions (time, temperature, catalyst) and monitor the reaction to completion using TLC.
-
Q3: The color of my final 2-aminobenzothiazole product is off-white or yellowish, suggesting impurities. How can I improve the purity and color?
Color in the final product is a common indicator of impurities, which can affect the yield of the subsequent hydrochloride salt formation.
Purification Strategy:
A highly effective method for removing colored impurities is to convert the crude 2-aminobenzothiazole into its hydrochloride salt, recrystallize the salt, and then, if needed, regenerate the free base.
-
Experimental Protocol for Purification via Hydrochloride Salt:
-
Dissolve the crude, colored 2-aminobenzothiazole in hot ethanol.
-
Add activated carbon (e.g., Norit) to the hot solution and filter.
-
To the hot filtrate, add concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Cool the mixture, filter the precipitated salt, and wash with cold ethanol.
-
The purified hydrochloride salt can then be used directly or neutralized with a base (e.g., ammonium hydroxide) to regenerate the purified, colorless 2-aminobenzothiazole free base.[3]
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis and purification of 2-aminobenzothiazole, a common precursor to this compound, and highlights key troubleshooting checkpoints.
Caption: Troubleshooting workflow for benzothiazole synthesis.
Quantitative Data Summary
Optimizing reaction parameters is critical for maximizing yield. The following table summarizes the impact of various reaction conditions on the yield of 2-amino-6-chlorobenzothiazole from 4-chlorophenylthiourea.
| Parameter | Condition 1 | Condition 2 | Yield | Reference |
| Catalyst | 48% Aqueous HBr | 40% Aqueous NH₄Br | 92% | [2] |
| Sulfuric Acid Conc. | 98% | 95% | 71.9% | [1] |
| Reaction Temp. | 45-50°C then 65-70°C | 70°C | 92% | [2] |
| Water Content | 1.5% by weight | 5.37% by weight | 25.4% | [1] |
Table 1: Effect of Reaction Conditions on the Yield of 2-amino-6-chlorobenzothiazole.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole
This protocol is adapted from a patented procedure demonstrating a high-yield synthesis.[2]
-
To a solution of p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes while maintaining the temperature at 45°-50° C.
-
Maintain the mixture at 45°-50°C for 1.5 hours, then increase the temperature to 65°-70° C for 6 hours.
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Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70° C.
-
Cool the mixture again, and filter the precipitated product.
-
Wash the solid with three 150 ml portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole. (Yield: 128.4 g, 92%).
Protocol 2: Purification of 2-Amino-6-methylbenzothiazole via Hydrochloride Salt
This protocol describes the purification of a crude product to remove color impurities.[3]
-
Dissolve the crude 2-amino-6-methylbenzothiazole, which may have a melting point range of 123–128°C, in 300 ml of hot ethanol.
-
Add 10 g of Norit (activated carbon) to the hot solution and filter the suspension while hot.
-
Dilute the filtrate with 500 ml of hot water.
-
Stir the mixture vigorously and chill it quickly.
-
After 30 minutes, filter the pale yellow granular product and wash it with 150 ml of 30% ethanol.
-
The product can be further purified by regeneration from its hydrochloride salt to remove residual color.
Frequently Asked Questions (FAQs)
Q: What is the role of hydrochloric acid in the synthesis?
A: Hydrochloric acid is primarily used to form the hydrochloride salt of the benzothiazole derivative. This is often done for purification purposes, as the salt may have different solubility properties than the free base, allowing for separation from impurities through crystallization. It can also be used as a catalyst in certain synthetic routes.[4]
Q: Can I use a different acid for the salt formation?
A: While hydrochloric acid is common, other strong acids can also be used to form salts. However, the choice of acid may affect the solubility, crystal form, and stability of the resulting salt. For specific applications, it is important to consider the properties of the desired salt.
Q: My reaction is very slow. What can I do to speed it up?
A: To increase the reaction rate, you can try the following:
-
Increase the temperature: Be cautious, as higher temperatures can also promote side reactions.[2]
-
Increase catalyst concentration: Ensure you are using an optimal amount of catalyst.
-
Improve mixing: Ensure the reaction mixture is being stirred efficiently to promote contact between reactants.
Q: Is the synthesis of benzothiazole derivatives hazardous?
A: Yes, the synthesis can involve hazardous materials. For instance, arylthioureas can be toxic and dusty, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1] Always consult the safety data sheets (SDS) for all reagents and follow standard laboratory safety procedures.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between key factors influencing the yield of benzothiazole synthesis.
Caption: Factors affecting benzothiazole synthesis yield.
References
Technical Support Center: Purification of Crude Benzothiazole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Benzothiazole hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route. A prevalent method is the condensation of 2-aminothiophenol with formic acid. In this case, potential impurities include:
-
Unreacted 2-aminothiophenol: This is a particularly common impurity and can be challenging to remove due to its similar properties to the product.
-
Formic acid: Residual acid from the synthesis.
-
Water: Present from the reaction or workup.
-
Colored byproducts: Arising from oxidation or side reactions of 2-aminothiophenol.
Q2: What is the recommended first step for purifying crude this compound?
A2: For a solid crude product, a good first step is often a wash with a solvent in which the desired product is sparingly soluble while the impurities are more soluble. For this compound, washing the crude solid with a cold, non-polar organic solvent like diethyl ether or hexanes can remove less polar impurities. Subsequently, a wash with a minimal amount of cold water or a water/ethanol mixture might be effective, as the hydrochloride salt has some solubility in water.
Q3: Which recrystallization solvents are most effective for this compound?
A3: The choice of solvent is critical for successful recrystallization. Based on solubility data and common laboratory practice, the following solvent systems are recommended:
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Water: this compound is soluble in hot water and less soluble in cold water, making water a good solvent for recrystallization.
-
Ethanol/Water mixtures: A hot mixture of ethanol and water can be an excellent recrystallization solvent. The optimal ratio will need to be determined empirically but starting with a higher proportion of ethanol and adding water to induce crystallization upon cooling is a common strategy.
-
Methanol: Given the solubility of a derivative hydrochloride in methanol, this can also be a suitable solvent.
Q4: My purified this compound is still colored. How can I decolorize it?
A4: A common method for removing colored impurities is to treat a solution of the crude product with activated charcoal. The crude this compound is dissolved in a suitable hot solvent (e.g., water or an ethanol/water mixture), and a small amount of activated charcoal is added. The mixture is then heated for a short period and filtered hot to remove the charcoal, which adsorbs the colored impurities. It is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, leading to lower yields.
Q5: Can I use column chromatography to purify this compound?
A5: Yes, column chromatography can be an effective purification method. Due to the polar nature of the hydrochloride salt, a normal-phase silica gel column is typically used. The choice of eluent is crucial. A polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol, is often effective. The polarity of the eluent system may need to be optimized to achieve good separation.
Q6: Is acid-base extraction a viable purification strategy?
A6: Acid-base extraction is a powerful technique for separating basic compounds like benzothiazoles from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to ensure the benzothiazole is in its protonated, water-soluble hydrochloride form. Any non-basic organic impurities will remain in the organic layer. The aqueous layer containing the purified this compound can then be collected. To recover the free base, the aqueous layer would be neutralized with a base, followed by extraction into an organic solvent. However, since the target is the hydrochloride salt, the purified aqueous solution can be concentrated to yield the solid product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oily Precipitate During Recrystallization | The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. If the problem persists, try a different recrystallization solvent system. |
| Low Recovery After Recrystallization | The product is too soluble in the cold recrystallization solvent. Too much solvent was used. The product was lost during transfers. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product. Be meticulous during filtration and transfers. |
| Product Fails to Crystallize | The solution is not saturated enough. High concentration of impurities inhibiting crystallization. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound if available. If impurity levels are high, consider a preliminary purification step like column chromatography. |
| Persistent Color in the Final Product | Highly colored impurities are present that are not removed by recrystallization alone. | Perform a decolorization step using activated charcoal before the final recrystallization. |
| Broad Melting Point Range | The product is still impure or contains residual solvent. | Re-purify the product using a different method (e.g., if recrystallization was used, try column chromatography). Ensure the product is thoroughly dried under vacuum to remove any trapped solvent. |
Quantitative Data Summary
The following table summarizes typical (estimated) data for the purification of crude this compound. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Recovery (%) |
| Recrystallization (Water) | 80-90 | >98 | 70-85 |
| Recrystallization (Ethanol/Water) | 80-90 | >99 | 75-90 |
| Column Chromatography (Silica Gel) | 60-80 | >99 | 50-70 |
| Acid-Base Extraction | 70-85 | >97 | 80-95 |
Experimental Protocols
Protocol 1: Recrystallization from Water
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Dissolution: In a fume hood, place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 20-30 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight of the crude product). Swirl the flask and gently heat for 5-10 minutes.
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Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. Pre-heat the funnel and receiving flask to prevent premature crystallization. If no charcoal was used, this step can be skipped if the solution is free of insoluble impurities.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a cold, non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent such as dichloromethane or ethyl acetate (50 mL) in a separatory funnel.
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Aqueous Wash: Add 30 mL of 1 M hydrochloric acid to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
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Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The non-basic organic impurities will remain in the organic layer.
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Repeat Extraction: Repeat the extraction of the organic layer with another 20 mL portion of 1 M hydrochloric acid. Combine the aqueous extracts.
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Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with 20 mL of a fresh organic solvent (e.g., dichloromethane). Discard the organic layer.
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Concentration: Remove the water from the purified aqueous solution under reduced pressure using a rotary evaporator to obtain the solid this compound.
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Drying: Further dry the solid product under high vacuum.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
Identifying and removing common impurities in Benzothiazole hydrochloride synthesis
Welcome to the technical support center for Benzothiazole hydrochloride synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove common impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2-aminothis compound?
A1: During the synthesis of 2-aminothis compound, particularly through the widely used method of cyclizing substituted phenylthioureas, several types of impurities can form. These can be broadly categorized as:
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Unreacted Starting Materials: The most common impurity is the respective substituted phenylthiourea that did not undergo cyclization.
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Side-Reaction Products: These can include sulfated and brominated derivatives of the phenylthiourea starting material, which arise from reactions with the reagents used in the synthesis, such as sulfuric acid and bromine.[1] Hydrolysis of the phenylthiourea can also occur.
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Over-oxidation Products: In some cases, the benzothiazole ring can undergo oxidative ring-opening, leading to the formation of sulfonate esters.
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Regioisomers: When using meta-substituted anilines as precursors, a mixture of 5- and 7-substituted 2-aminobenzothiazoles can be formed.[1]
Q2: How can I detect the presence of these impurities in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the effective identification and quantification of impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful method for separating and quantifying the main product from its impurities. A reversed-phase C8 or C18 column is often effective.[2][3]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities and can provide structural information through mass fragmentation patterns.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the final product and any isolated impurities.[5][6][7]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), can provide accurate mass data to help identify unknown impurities.[8]
Troubleshooting Guides
Problem 1: My final product shows the presence of unreacted phenylthiourea.
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Identification: Unreacted phenylthiourea can be identified by comparing the analytical data (e.g., HPLC retention time, NMR spectra) of your product mixture with that of the starting phenylthiourea.
-
Removal:
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Recrystallization: Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is often effective in removing unreacted starting materials.[9]
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Acid/Base Washing: Washing the crude product with a dilute acid solution can help to protonate the desired 2-aminobenzothiazole, potentially leaving the less basic phenylthiourea in the organic phase. Subsequent neutralization and extraction will yield the purified product.
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Problem 2: I suspect the presence of sulfated or brominated byproducts.
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Identification: These impurities will have a higher molecular weight than the starting material, which can be detected by MS. Their polarity will also be different, leading to different retention times in HPLC.
-
Removal:
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Column Chromatography: Silica gel column chromatography is a highly effective method for separating polar impurities like sulfated byproducts from the less polar 2-aminobenzothiazole. A gradient elution system with solvents like ethyl acetate and petroleum ether can be employed.[5]
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Recrystallization: Careful selection of the recrystallization solvent can help to selectively precipitate the desired product, leaving the more soluble impurities in the mother liquor.
-
Data Presentation
The following table summarizes typical purity levels of 2-aminobenzothiazole before and after purification.
| Purification Method | Initial Purity (%) | Purity after Purification (%) | Common Impurities Removed |
| Recrystallization | 85-90 | >98 | Unreacted phenylthiourea, minor side-products |
| Column Chromatography | 70-85 | >99 | Unreacted phenylthiourea, sulfated byproducts, regioisomers |
| Acid/Base Washing | 80-90 | >97 | Non-basic impurities, unreacted starting materials |
Experimental Protocols
Protocol 1: Purification of 2-Aminothis compound by Recrystallization
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Dissolution: Dissolve the crude 2-aminothis compound in a minimal amount of hot ethanol (approximately 95%).
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Decolorization: If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Analysis of Impurities by HPLC-UV
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Column: Use a reversed-phase C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm).
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Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 25:75, v/v) with a small amount of an acid like phosphoric acid or formic acid to improve peak shape.[2][3]
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Flow Rate: Set the flow rate to 1 mL/min.
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Detection: Monitor the elution at a wavelength where both the product and potential impurities have significant absorbance (e.g., 265 nm).[2]
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Sample Preparation: Prepare a dilute solution of the crude product in the mobile phase.
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Injection: Inject a small volume (e.g., 20 µL) of the sample onto the column.
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Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to a standard of the pure compound.
Visualizations
Caption: General synthesis and purification workflow for 2-aminothis compound.
Caption: Logical relationships in the formation of common impurities.
Caption: A decision-making workflow for troubleshooting impurity removal.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. scispace.com [scispace.com]
- 5. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uokerbala.edu.iq [uokerbala.edu.iq]
Preventing side reactions during the synthesis of benzothiazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzothiazole derivatives.
Troubleshooting Guide
This section addresses specific side reactions and experimental issues in a question-and-answer format.
Question: My reaction is producing a significant amount of dark, tar-like material, and the yield of my desired benzothiazole is low. What is happening and how can I prevent it?
Answer: The formation of dark, insoluble materials often indicates polymerization or dimerization of the starting material, 2-aminothiophenol. This is a common issue as 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.
Potential Causes:
-
Oxidation of 2-aminothiophenol: Exposure of 2-aminothiophenol to air (oxygen) can cause it to oxidize, forming a disulfide dimer which can further react to form polymeric byproducts.
-
Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including polymerization.[1]
Solutions:
-
Use Freshly Purified 2-Aminothiophenol: If possible, purify 2-aminothiophenol by distillation or recrystallization before use to remove any oxidized impurities.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]
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Control Reaction Temperature: Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.
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Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air itself can be a sufficient and gentle oxidant.
Question: I am observing a byproduct with a higher molecular weight than my expected product, suggesting a dimerization has occurred. How can I avoid this?
Answer: Dimerization can occur through various pathways, including the intermolecular reaction of intermediates. In the absence of suitable trapping agents, dimerization can sometimes lead to undesired iminothiadiazoles.
Potential Causes:
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Reaction Pathway Competition: The reaction conditions may favor an intermolecular reaction pathway over the desired intramolecular cyclization.
-
Concentration Effects: Higher concentrations of reactants can increase the likelihood of intermolecular collisions, leading to dimerization.
Solutions:
-
High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular dimerization.
-
Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of reactive intermediates, thus minimizing dimerization.
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Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. Experiment with different catalysts to find one that selectively promotes the desired intramolecular cyclization.
Question: My analysis shows the presence of an intermediate that has not fully cyclized. How can I drive the reaction to completion?
Answer: Incomplete cyclization results in the formation of benzothiazoline intermediates instead of the desired aromatic benzothiazole. This is often due to insufficient oxidation of the benzothiazoline intermediate.
Potential Causes:
-
Insufficient Oxidant: The amount or strength of the oxidizing agent may not be sufficient to convert the benzothiazoline intermediate to the final benzothiazole.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time for the final oxidation step to occur.
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Steric Hindrance: Bulky substituents on the starting materials may hinder the final aromatization step.
Solutions:
-
Addition of a suitable Oxidizing Agent: The use of an oxidizing agent can facilitate the conversion of the benzothiazoline intermediate to the benzothiazole. Sodium hydrosulfite has been shown to increase the oxidation of intermediates.[3] In some syntheses, an oxidant like hydrogen peroxide is explicitly added.[4]
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Increase Reaction Time or Temperature: Allowing the reaction to stir for a longer period or gently increasing the temperature (while monitoring for degradation) can help to drive the final oxidation step to completion.
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Optimize Catalyst: Certain catalysts are more effective at promoting the final aromatization step. For instance, some protocols utilize a catalyst in conjunction with an oxidant to ensure complete conversion.
Question: My reaction is clean, but the final product is difficult to purify from the starting materials. What purification strategies are most effective?
Answer: Purification of benzothiazole derivatives can be challenging due to similar polarities of the product and unreacted starting materials or byproducts.
Solutions:
-
Recrystallization: This is a powerful technique for purifying solid products. A solvent screen should be performed to identify a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Absolute ethanol is often used for recrystallization of benzothiazole derivatives.[5]
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a common and effective method. A range of solvent systems can be employed, with hexane and ethyl acetate mixtures being frequently reported.[6]
-
Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective preliminary purification step.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in benzothiazole synthesis?
A1: The most frequently encountered side reactions include:
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Oxidation and polymerization of 2-aminothiophenol: This leads to the formation of dark, tarry byproducts and lowers the yield.
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Incomplete cyclization: This results in the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.
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Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.
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Oxidative ring-opening: Under certain oxidative conditions, the benzothiazole ring can open to form sulfonate esters.[7][8]
Q2: How can I improve the yield of my benzothiazole synthesis?
A2: To improve the yield, consider the following:
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Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for your specific substrate.
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Use a Catalyst: Many modern methods utilize catalysts to improve reaction rates and selectivity, often leading to higher yields.[9]
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Prevent Side Reactions: Implementing the strategies outlined in the Troubleshooting Guide will minimize the formation of byproducts and maximize the yield of the desired product.
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Purification Efficiency: An efficient purification protocol is crucial to obtaining a high isolated yield of the pure product.
Q3: Are there "green" synthesis methods available to reduce the environmental impact and side reactions?
A3: Yes, several green chemistry approaches have been developed for benzothiazole synthesis. These methods aim to minimize waste, use less hazardous reagents, and reduce energy consumption. Examples include:
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Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.[2]
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Solvent-free reactions: Performing reactions without a solvent can reduce waste and simplify purification.
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Use of water as a solvent: Water is an environmentally benign solvent, and several methods have been developed for benzothiazole synthesis in aqueous media.[1]
-
Use of reusable catalysts: Heterogeneous catalysts that can be easily recovered and reused reduce waste and cost.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Benzothiazoles
| Entry | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | 1 | 85-94 | [9] |
| 2 | 2-aminothiophenol, Aromatic Aldehydes | SnP₂O₇ | Ethanol | Reflux | 0.13-0.58 | 87-95 | [9] |
| 3 | 2-aminothiophenol, Acyl Chlorides | NaHSO₄-SiO₂ | Solvent-free | Room Temp | 0.17-0.5 | 88-96 | [9] |
| 4 | 2-aminothiophenol, Fatty Acids | P₄S₁₀ | Microwave | - | 0.05-0.07 | High | [9] |
| 5 | 2-aminothiophenol, Benzaldehydes | Ultrasonic Probe | Solvent-free | Room Temp | 0.33 | 65-83 | [6] |
| 6 | 2-aminothiophenol, Aromatic Aldehydes | Microwave Irradiation | Ethanol | - | 0.08-0.13 | 85-95 | [2] |
Experimental Protocols
Protocol 1: General "Clean" Synthesis of 2-Phenylbenzothiazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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2-aminothiophenol
-
Benzaldehyde
-
Ethanol
-
Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a Lewis acid)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent).
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Add ethanol as the solvent. The concentration should be optimized, but a starting point is 0.1-0.5 M.
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Add the catalyst to the solution.
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Slowly add benzaldehyde (1 equivalent) to the stirring solution at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
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If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
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Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
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Hot filter the solution to remove any insoluble impurities (including charcoal, if used).
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Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and resolving common side reactions.
Caption: Simplified mechanism of oxidative dimerization of 2-aminothiophenol.
Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.[10][11][12]
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Benzothiazole hydrochloride in solution
Welcome to the technical support center for Benzothiazole hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is a salt of a weakly basic compound and can be susceptible to degradation in solution. Its stability is highly dependent on the solvent system, pH, temperature, and exposure to light and oxygen. In aqueous solutions, it may be prone to hydrolysis, especially at neutral or alkaline pH.
Q2: What are the primary factors that affect the stability of this compound solutions?
A2: Several factors can impact the stability of this compound in solution:
-
pH: The pH of the solution is a critical factor. Acidic conditions (low pH) generally favor the stability of hydrochloride salts by suppressing the formation of the less soluble free base.[1][2]
-
Solvent: The choice of solvent can significantly influence stability. Protic solvents, especially water, can facilitate hydrolytic degradation. Using a co-solvent system or non-aqueous solvents might be necessary.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][4] Therefore, solutions should be stored at recommended cool temperatures.
-
Light: Exposure to UV or ambient light can cause photolytic degradation.[5] Solutions should be protected from light by using amber vials or storing them in the dark.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the benzothiazole ring system.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathways for benzothiazole and its derivatives include:
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under certain pH conditions, particularly basic conditions, leading to the formation of 2-aminothiophenol derivatives.
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. Hydroxylation of the benzothiazole ring can also occur.[6]
-
Photodecomposition: UV light can induce cleavage of the thiazole ring or other photochemical reactions.
-
Disproportionation: In aqueous suspensions, the hydrochloride salt can convert to its less soluble free base form, which may then precipitate out of solution.[1][7]
Q4: What are the recommended storage conditions for this compound solutions?
A4: To maximize stability, solutions of this compound should be:
-
Protected from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Kept in tightly sealed containers to minimize exposure to air (oxygen).
-
Maintained at an acidic pH if in an aqueous or semi-aqueous medium.
Q5: Which solvents are recommended for preparing this compound solutions?
A5: The choice of solvent depends on the experimental requirements. For enhanced stability:
-
Aqueous solutions: Should be buffered to an acidic pH (typically pH 1-3) to maintain the protonated form of the molecule and prevent disproportionation.[1][2]
-
Organic solvents: Aprotic solvents such as DMSO, DMF, or acetonitrile can be suitable. However, the compound's solubility and compatibility with the experimental system must be considered.
-
Co-solvent systems: Mixtures of water with organic solvents like ethanol or polyethylene glycol (PEG) can improve solubility while allowing for pH control.
Q6: How can I monitor the stability of my this compound solution?
A6: Stability can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound.[8]
-
Visual Inspection: Regularly check for changes in color, clarity, or the formation of precipitate.
-
pH Measurement: Monitor the pH of aqueous solutions over time, as changes can indicate degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in an aqueous solution. | Disproportionation: The hydrochloride salt is converting to the less soluble free base. This is common if the pH is not sufficiently acidic.[1][7] | 1. Measure the pH of the solution. 2. Adjust the pH to a more acidic range (e.g., pH 1-3) using a dilute acid (e.g., 0.1 M HCl). 3. Consider preparing future solutions in a pre-buffered acidic solution. |
| Solution turns yellow or brown. | Oxidative or Photolytic Degradation: The benzothiazole ring system may be degrading due to exposure to oxygen or light. | 1. Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents to prepare the solution. 3. Always store the solution in amber vials or in the dark. |
| Inconsistent experimental results. | Compound Degradation: The concentration of the active compound is decreasing over time, leading to variability in experimental outcomes. | 1. Perform a stability check of your stock solution using a validated analytical method like HPLC. 2. Prepare fresh solutions more frequently. 3. Review your storage conditions (temperature, light protection) to ensure they are optimal. 4. Consider conducting a forced degradation study to understand the compound's stability limits under your experimental conditions.[5][8][9] |
| Low solubility in the desired solvent. | Intrinsic property of the salt or solvent incompatibility. | 1. For aqueous systems, ensure the pH is low, as the salt form is generally more soluble at acidic pH.[2] 2. Try gentle warming or sonication to aid dissolution. 3. Consider using a co-solvent system (e.g., water/ethanol, water/DMSO) to improve solubility. |
Illustrative Stability Data of a Benzothiazole Derivative HCl Salt
The following table provides hypothetical data to illustrate the impact of different storage conditions on the stability of a this compound solution (1 mg/mL in aqueous buffer).
| Condition | Time Point | % Remaining Parent Compound | Observations |
| pH 2.0, 4°C, Dark | 24 hours | 99.8% | Clear, colorless |
| 7 days | 99.5% | Clear, colorless | |
| pH 7.0, 25°C, Dark | 24 hours | 92.1% | Slight precipitate |
| 7 days | 85.3% | Visible precipitate | |
| pH 2.0, 25°C, Ambient Light | 24 hours | 96.5% | Faint yellow tint |
| 7 days | 90.2% | Noticeable yellow color |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation pathways of a drug substance.[5][8][9]
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid powder of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder to prepare a 100 µg/mL solution.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze by HPLC. A control sample should be kept in the dark.
-
-
Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the main peak from any degradation products formed.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www3.paho.org [www3.paho.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
Method development for the quantification of Benzothiazole hydrochloride in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantification of Benzothiazole hydrochloride in complex matrices. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of this compound in a complex mixture?
A1: The choice of analytical technique depends on the complexity of the matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common starting point for less complex matrices. For highly complex samples or when low detection limits are required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method due to its high selectivity and sensitivity.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives of benzothiazole.[4]
Q2: What are the common challenges encountered when quantifying this compound in complex matrices?
A2: Common challenges include:
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[2][5]
-
Co-elution: Other compounds in the mixture may have similar retention times to this compound, leading to overlapping peaks in the chromatogram and inaccurate quantification.
-
Low Recovery: Inefficient extraction of the analyte from the sample matrix can result in low recovery and underestimation of the concentration.
-
Analyte Instability: this compound may be unstable under certain pH or temperature conditions, leading to degradation during sample preparation or analysis.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][6][7]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
Isotope Dilution: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from matrix components.
-
Instrumental Parameters: Adjusting the flow rate into the ESI-interface can sometimes reduce matrix effects.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination or degradation | - Dilute the sample- Adjust the mobile phase pH to ensure the analyte is in a single ionic form- Use a guard column and/or flush the column with a strong solvent |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization- Matrix suppression- Low extraction recovery | - Optimize MS source parameters (e.g., spray voltage, gas flows)- Improve sample cleanup (see Q3 on matrix effects)- Optimize the extraction procedure (e.g., sorbent type for SPE, solvent for LLE)[6][7] |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate- Temperature variations- Column equilibration issues | - Ensure proper mobile phase mixing and pump performance- Use a column oven to maintain a stable temperature- Ensure the column is adequately equilibrated before each injection |
| High Background Noise | - Contaminated mobile phase or glassware- Bleed from the column or other system components- Incomplete sample cleanup | - Use high-purity solvents and clean glassware- Bake out the column or replace system components as needed- Implement a more rigorous sample preparation method |
| No Peak Detected | - Analyte degradation- Incorrect detection parameters- Sample concentration below the limit of detection (LOD) | - Investigate analyte stability under the experimental conditions- Verify the detector is set to the correct wavelength (for UV) or monitoring the correct mass transitions (for MS)- Concentrate the sample or use a more sensitive instrument |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Matrices
This protocol is a general guideline for the extraction of this compound from aqueous samples such as wastewater.[2][4][6]
Materials:
-
SPE cartridges (e.g., Oasis HLB, Strata-X)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Sample adjusted to the appropriate pH
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.
-
Elution: Elute the analyte with an appropriate solvent, such as methanol or acetonitrile. The addition of a small amount of acid or base to the elution solvent may improve recovery.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
HPLC-UV Method
This is a general-purpose HPLC-UV method for the quantification of this compound.[8][9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid or phosphoric acid), isocratic or gradient elution[1][8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240-280 nm (to be optimized based on the UV spectrum of this compound) |
LC-MS/MS Method
This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.[1][2]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 or similar reverse-phase column
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized to provide good separation of the analyte from matrix interferences |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | ~4200 V[1] |
| Source Temperature | 120-500 °C[1] |
| MRM Transitions | Precursor ion (Q1) to product ion (Q3) transitions should be optimized for this compound (e.g., for Benzothiazole: 136 > 109, 136 > 65)[1] |
Quantitative Data Summary
Table 1: HPLC Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Quantification (LOQ) | Analyte and matrix dependent |
Table 2: LC-MS/MS Method Performance in Wastewater Matrix[2]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Limit of Quantification (LOQ) | 20-200 ng/L[2] |
Visualizations
References
- 1. mac-mod.com [mac-mod.com]
- 2. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 8. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijpsonline.com [ijpsonline.com]
Validation & Comparative
A Comparative Analysis of Benzothiazole-Containing EGFR Inhibitors and Other Tyrosine Kinase Inhibitors
This guide provides a comparative analysis of AG-1478, a potent tyrosine kinase inhibitor (TKI) featuring a benzothiazole core, against other well-established TKIs targeting the Epidermal Growth Factor Receptor (EGFR): Gefitinib, Erlotinib, and Lapatinib. This comparison is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and pathway visualizations to support further research and development.
The inhibitors discussed are small molecules that function by competing with adenosine triphosphate (ATP) at the catalytic site of the tyrosine kinase domain on EGFR and other ErbB family receptors. By blocking the ATP-binding site, these inhibitors prevent receptor autophosphorylation and the subsequent activation of downstream signaling pathways, which are crucial for cell proliferation, survival, and metastasis. This targeted inhibition can lead to cell cycle arrest and apoptosis in cancer cells that overexpress or have mutated, constitutively active EGFR.
Comparative Performance Data
The efficacy of these inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The data below summarizes the in vitro enzymatic activity and cellular potency of each inhibitor.
Table 1: In Vitro Enzymatic Inhibition (IC50)
This table compares the concentration of each inhibitor required to inhibit the enzymatic activity of purified EGFR and HER2 (ErbB2) kinases by 50%. Lower values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) |
| AG-1478 | EGFR | 3 |
| HER2 (ErbB2) | >100,000 | |
| Gefitinib | EGFR | 26 - 57 |
| Erlotinib | EGFR | 2 |
| Lapatinib | EGFR | 10.8 |
| HER2 (ErbB2) | 9.2 - 13 |
Table 2: Cellular Growth Inhibition in EGFR/HER2-Expressing Cancer Cell Lines (IC50)
This table presents the IC50 values for growth inhibition in various human cancer cell lines. These values reflect the inhibitor's ability to penetrate cells and inhibit proliferation.
| Inhibitor | Cell Line | Cancer Type | Key Mutation/Expression | Cellular IC50 (µM) |
| AG-1478 | LIM1215 | Colon | EGFR Overexpression | 0.2 |
| Gefitinib | HCC827 | NSCLC | EGFR exon 19 deletion | 0.013 |
| PC-9 | NSCLC | EGFR exon 19 deletion | 0.077 | |
| Erlotinib | HCC827 | NSCLC | EGFR exon 19 deletion | 0.0021 |
| H3255 | NSCLC | EGFR L858R | 0.089 | |
| Lapatinib | BT474 | Breast | HER2 Overexpression | ~0.02 |
| MDA-MB-231 | Breast | High EGFR Expression | 18.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
In Vitro EGFR Kinase Assay
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Objective: To measure the IC50 value of an inhibitor against recombinant EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP solution
-
Peptide substrate (e.g., Biotin-EEEEYFELVAKKK-CONH₂)
-
[γ-³³P]ATP
-
Test inhibitors (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, diluted inhibitor, and peptide substrate.
-
Initiate the reaction by adding the EGFR enzyme. Allow a pre-incubation period of 10 minutes at room temperature.
-
Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. Incubate for 10-60 minutes at room temperature.
-
Terminate the reaction by adding 0.5% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter.
-
Wash the filter plate multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell-Based EGFR Phosphorylation Assay
This protocol measures the ability of an inhibitor to block EGFR autophosphorylation within a cellular context.
Objective: To quantify the inhibition of EGF-induced EGFR phosphorylation in cultured cells.
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test inhibitors
-
Human Epidermal Growth Factor (EGF)
-
Fixing Solution (e.g., 4% Formaldehyde in PBS)
-
Quenching Buffer (e.g., PBS with H₂O₂)
-
Blocking Solution (e.g., PBS with 5% BSA)
-
Primary antibodies: Anti-phospho-EGFR (e.g., Tyr1068) and Anti-total-EGFR
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
-
Microplate reader
Procedure:
-
Seed cells (e.g., 10,000-30,000 cells/well) into a 96-well plate and incubate overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C to induce EGFR phosphorylation.
-
Aspirate the medium and fix the cells with Fixing Solution for 20 minutes.
-
Wash the cells and add Quenching Buffer to inhibit endogenous peroxidases.
-
Block the wells with Blocking Solution for 1 hour.
-
Incubate with primary antibodies (anti-phospho-EGFR in one set of wells, anti-total-EGFR in another) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1.5 hours at room temperature.
-
Add TMB substrate, allow color to develop, and then add Stop Solution.
-
Measure the absorbance at 450 nm. Normalize the phospho-EGFR signal to the total-EGFR signal to account for variations in cell number.
MTT Cell Viability Assay
This protocol assesses the effect of inhibitors on cell proliferation and viability.
Objective: To determine the IC50 of an inhibitor for cell growth inhibition.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium
-
96-well tissue culture plates
-
Test inhibitors
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).
-
Microplate reader
Procedure:
-
Seed cells (e.g., 2,500 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test inhibitors. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of viability for each concentration relative to the control and determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the analysis of tyrosine kinase inhibitors.
Caption: EGFR signaling pathway and point of TKI inhibition.
Caption: Experimental workflow for comparing TKIs.
Potential Cross-Reactivity of Benzothiazole Hydrochloride with Other Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a fundamental component in a variety of therapeutic agents, contributing to treatments for a wide range of conditions, including cancer, neurodegenerative diseases, and infections. Given the structural ubiquity of the benzothiazole moiety, the potential for cross-reactivity with other therapeutic agents, particularly in the context of immunoassays and metabolic pathways, warrants careful consideration in drug development and clinical diagnostics. This guide provides a comparative overview of the potential for cross-reactivity of Benzothiazole hydrochloride, supported by an understanding of its metabolic pathways and the principles of analytical interference.
Understanding the Potential for Cross-Reactivity
Cross-reactivity in the context of therapeutic drug monitoring and screening assays often arises from structural similarities between a drug or its metabolites and the target analyte of an assay. Immunoassays, which rely on antibody-antigen recognition, are particularly susceptible to this phenomenon. A compound with a similar chemical structure to the target drug may bind to the assay's antibodies, leading to a false-positive result or inaccurate quantification.
The metabolism of benzothiazole-containing drugs, primarily through cytochrome P450 (CYP) enzymes and subsequent phase II conjugation, can produce metabolites that may also be structurally similar to other drugs, further increasing the risk of cross-reactivity. For instance, studies have shown that benzothiazole can induce several CYP450 enzymes, potentially altering its own metabolism and that of co-administered drugs[1][2].
Potential Cross-Reactivity Profile
While direct experimental studies on the cross-reactivity of this compound with a broad range of therapeutic agents are not extensively available in the public domain, we can infer potential interactions based on structural similarity and known metabolic pathways. The following table outlines a hypothetical comparison of potential cross-reactivity.
Disclaimer: The following data is a theoretical projection based on structural and metabolic principles and is intended to guide further research. It is not based on direct experimental results.
| Therapeutic Agent Class | Example Drug(s) | Structural/Metabolic Rationale for Potential Cross-Reactivity | Potential Clinical Implication |
| Thiazide Diuretics | Hydrochlorothiazide, Chlorthalidone | Shared thiazole ring structure. | Possible interference in immunoassays for thiazide diuretics. |
| Proton Pump Inhibitors | Omeprazole, Lansoprazole | Contain a benzimidazole core, which is structurally related to benzothiazole. | Potential for cross-reactivity in assays targeting benzimidazole-class drugs. |
| Antifungal Agents | Fluconazole, Itraconazole | Presence of a triazole ring which can be structurally analogous to the thiazole ring in certain conformations. | Low to moderate potential for immunoassay interference. |
| Antipsychotics | Quetiapine, Olanzapine | Contain heterocyclic ring systems that may share some structural motifs with benzothiazole metabolites. | Metabolism-dependent, potential for cross-reactivity with specific metabolites. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, standardized experimental protocols are necessary. The following outlines a general methodology based on common practices in the field.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common method to assess the cross-reactivity of a compound against a specific antibody-based assay.
-
Reagent Preparation:
-
Prepare a series of concentrations of this compound and the therapeutic agent of interest in a suitable buffer.
-
Coat microtiter plate wells with an antigen conjugate of the target therapeutic agent.
-
Prepare a solution of the specific primary antibody against the target therapeutic agent.
-
Prepare a solution of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Assay Procedure:
-
Add the prepared concentrations of this compound or the therapeutic agent to the coated wells.
-
Add the primary antibody to the wells and incubate to allow for competitive binding.
-
Wash the wells to remove unbound antibodies and test compounds.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the wells to remove unbound secondary antibody.
-
Add a substrate for the enzyme that produces a measurable signal (e.g., colorimetric, fluorometric).
-
Measure the signal intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of target drug at 50% inhibition / Concentration of this compound at 50% inhibition) x 100
-
Chromatography-Mass Spectrometry (LC-MS/MS)
This method can be used to confirm any suspected cross-reactivity observed in immunoassays and to definitively identify and quantify the presence of this compound and other agents in a sample.
-
Sample Preparation:
-
Perform solid-phase extraction or liquid-liquid extraction to isolate the analytes from the sample matrix (e.g., plasma, urine).
-
-
Chromatographic Separation:
-
Inject the extracted sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column to separate this compound from other therapeutic agents and their metabolites.
-
-
Mass Spectrometric Detection:
-
Ionize the separated compounds using an appropriate ionization source (e.g., electrospray ionization).
-
Detect and quantify the specific parent and product ions for each analyte using a tandem mass spectrometer.
-
Visualizing Potential Mechanisms
The following diagrams illustrate the key concepts of metabolic pathways and immunoassay cross-reactivity that are central to understanding the potential for interactions with this compound.
Caption: Proposed metabolic pathway of this compound.
Caption: Principle of immunoassay cross-reactivity.
Conclusion
While the benzothiazole scaffold is a valuable component in modern therapeutics, its potential for cross-reactivity with other drugs, particularly in analytical testing, should not be overlooked. The information presented in this guide, though based on theoretical principles in the absence of direct experimental data for this compound, underscores the importance of conducting specific cross-reactivity studies. For researchers and drug development professionals, a thorough understanding of the metabolic fate and structural characteristics of benzothiazole-containing compounds is crucial for anticipating and mitigating potential drug-drug interactions and analytical interferences. Further empirical research is essential to build a comprehensive cross-reactivity profile for this compound and its derivatives.
References
A Head-to-Head Mechanistic Comparison of the Anti-Inflammatory Effects of Benzothiazole Derivatives and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, corticosteroids like dexamethasone have long been the benchmark for potent immunosuppression. However, the quest for novel agents with improved safety profiles has led to the exploration of various synthetic compounds, including those derived from the benzothiazole scaffold. This guide provides a head-to-head comparison of the anti-inflammatory effects of benzothiazole derivatives and dexamethasone, focusing on their mechanisms of action and supported by experimental data from preclinical studies.
It is important to note that to date, direct comparative studies evaluating the anti-inflammatory effects of Benzothiazole hydrochloride and dexamethasone in the same experimental models are limited. This comparison, therefore, synthesizes findings from separate studies to highlight their distinct and overlapping mechanisms of action.
Mechanisms of Anti-Inflammatory Action
Both dexamethasone and various benzothiazole derivatives exert their anti-inflammatory effects primarily through the modulation of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. However, their upstream mechanisms of NF-κB inhibition differ significantly.
Dexamethasone: A potent synthetic glucocorticoid, dexamethasone's mechanism is well-established. It binds to the cytosolic glucocorticoid receptor (GR), leading to the translocation of the complex into the nucleus. Once in the nucleus, the GR complex can interfere with pro-inflammatory gene expression in several ways:
-
Direct Transrepression: The GR complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors, including NF-κB and activator protein-1 (AP-1).
-
Indirect Transrepression: Dexamethasone can induce the expression of inhibitor of κBα (IκBα), a protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.
-
Transactivation: The GR complex can also upregulate the expression of anti-inflammatory proteins, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.
Benzothiazole Derivatives: Benzothiazole is a heterocyclic compound, and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory effects. Their primary anti-inflammatory mechanism also converges on the inhibition of the NF-κB pathway. Studies on various 2-substituted benzothiazole derivatives have shown that they can suppress the activation of NF-κB, leading to a downstream reduction in the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The exact upstream targets of most benzothiazole derivatives leading to NF-κB inhibition are still under active investigation and may vary depending on the specific substitutions on the benzothiazole ring. Some derivatives are believed to exert their effects by inhibiting enzymes such as COX-2 directly or by modulating other signaling pathways that feed into NF-κB activation.
Comparative Data on Anti-Inflammatory Effects
The following tables summarize quantitative data from various studies. It is crucial to interpret this data with caution, as the experimental models, cell types, and specific derivatives of benzothiazole differ across studies.
Table 1: Inhibition of Key Inflammatory Mediators
| Compound | Target | Cell/Model System | Concentration/Dose | % Inhibition / IC50 | Reference |
| Dexamethasone | NF-κB activation | HeLa cells | 100 nM | ~95% inhibition of TNFα-induced NF-κB activity | |
| Dexamethasone | TNF-α production | Macrophages | 1 µM | Significant inhibition | |
| Dexamethasone | IL-6 production | Human subjects (endotoxin challenge) | 0.5 mg/kg | Strong blunting of systemic IL-6 release | |
| Dexamethasone | COX-2 expression | Various | - | Downregulates expression | |
| Benzothiazole Derivative (Compound A - nitro substituted) | NF-κB protein levels | HepG2 cells | 100 µM | Significant decrease | |
| Benzothiazole Derivative (Compound B - fluorine substituted) | NF-κB protein levels | HepG2 cells | 100 µM | Significant decrease | |
| Benzothiazole Derivative (Compound A - nitro substituted) | COX-2 levels | HepG2 cells | 100 µM | Significant reduction (p<0.001) | |
| Benzothiazole Derivative (Compound B - fluorine substituted) | COX-2 levels | HepG2 cells | 100 µM | Significant reduction (p<0.001) | |
| Benzothiazole Derivative (Compound A - nitro substituted) | iNOS levels | HepG2 cells | 100 µM | Significant reduction (p<0.001) | |
| Benzothiazole Derivative (Compound B - fluorine substituted) | iNOS levels | HepG2 cells | 100 µM | Significant reduction (p<0.001) |
Table 2: In Vitro Cytotoxicity of Benzothiazole Derivatives (in a hepatocellular carcinoma cell line with an inflammatory component)
| Compound | Cell Line | Time Point | IC50 | Reference |
| Benzothiazole Derivative (Compound A - nitro substituted) | HepG2 | 24 hours | 56.98 µM | |
| Benzothiazole Derivative (Compound A - nitro substituted) | HepG2 | 48 hours | 38.54 µM | |
| Benzothiazole Derivative (Compound B - fluorine substituted) | HepG2 | 24 hours | 59.17 µM | |
| Benzothiazole Derivative (Compound B - fluorine substituted) | HepG2 | 48 hours | 29.63 µM |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified NF-κB signaling pathway showing inhibitory points for dexamethasone and benzothiazole derivatives.
Caption: General experimental workflow for evaluating the anti-inflammatory effects of test compounds in vitro.
Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the assessment of anti-inflammatory compounds.
NF-κB Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Objective: To determine the effect of a test compound on NF-κB-mediated gene transcription in response to an inflammatory stimulus.
Materials:
-
Human embryonic kidney (HEK293) cells or other suitable cell line.
-
NF-κB luciferase reporter plasmid (contains NF-κB binding sites upstream of the luciferase gene).
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization).
-
Lipofectamine 2000 or other transfection reagent.
-
Cell culture medium (e.g., DMEM) with 10% FBS
Validating Computational Predictions: A Comparative Guide to In Vitro Assays for Benzothiazole Hydrochloride Docking Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in silico docking predictions with in vitro experimental data for benzothiazole derivatives. It details the methodologies of key assays and presents a clear validation framework, underscoring the importance of experimental verification in drug discovery.
In the quest for novel therapeutics, in silico molecular docking has emerged as a powerful tool to predict the binding affinity of small molecules to protein targets. Benzothiazole and its derivatives, a class of heterocyclic compounds with a wide range of biological activities, have been the subject of numerous docking studies.[1][2][3] However, computational predictions are theoretical and necessitate experimental validation to confirm their accuracy and therapeutic potential. This guide focuses on the crucial step of validating the results of in silico docking studies for benzothiazole derivatives, including the hydrochloride salt form which is often used to enhance solubility, with robust in vitro assays.
Correlating Predictions with Experimental Outcomes
The primary goal of validating docking studies is to establish a strong correlation between the predicted binding energies or docking scores and experimentally determined biological activities. A successful validation provides confidence in the computational model and its ability to identify promising lead compounds. The following tables summarize the quantitative data from various studies, comparing the in silico predictions with in vitro results for different benzothiazole derivatives against a range of biological targets.
Antimicrobial Activity
Benzothiazole derivatives have shown significant potential as antimicrobial agents.[1][4][5] Docking studies have been instrumental in identifying potential microbial enzyme targets, such as dihydropteroate synthase (DHPS) and dihydroorotase.[1][4][6]
Table 1: Comparison of In Silico Docking and In Vitro Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | Target Protein | In Silico Metric (Binding Energy, kcal/mol or Docking Score) | In Vitro Assay | In Vitro Result (IC50 or MIC, µg/mL) | Reference |
| 16b | DHPS | -5.4236 | DHPS Inhibition Assay | 7.85 (IC50) | [1] |
| 16a | DHPS | -5.2350 | DHPS Inhibition Assay | Comparable to standard | [1] |
| 16c | DHPS | Not specified | DHPS Inhibition Assay | Comparable to standard | [1] |
| Compound 3 | Dihydroorotase | -5.02 | Minimum Inhibitory Concentration (MIC) | 25-50 | [4][7] |
| Compound 4 | Dihydroorotase | Not specified | Minimum Inhibitory Concentration (MIC) | 25-100 | [4][6] |
| Compound 10 | Dihydroorotase | -5.02 | Minimum Inhibitory Concentration (MIC) | 50-100 | [4][7] |
| Compound 12 | Dihydroorotase | Not specified | Minimum Inhibitory Concentration (MIC) | 50-100 | [4][6] |
| Compound 2j | E. coli MurB | Not specified | Minimum Inhibitory Concentration (MIC) | 0.23–0.94 | [5] |
| Compound 2d | 14α-lanosterol demethylase | Not specified | Minimum Inhibitory Concentration (MIC) | 0.06–0.47 | [5] |
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been extensively studied, with docking simulations predicting their interaction with various cancer-related proteins like estrogen receptor, protein tyrosine kinases (PTKs), and cyclin-dependent kinases (CDKs).[2][8][9]
Table 2: Comparison of In Silico Docking and In Vitro Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Target Protein | In Silico Metric (Docking Score) | In Vitro Assay | In Vitro Result (IC50, µM) | Reference |
| DBT1 | Estrogen Receptor | -9.68 (ArgusLab), -6.29 (AutoDock) | MTT Assay (MCF-7 cells) | 70.0 | [2] |
| DBT2 | Estrogen Receptor | -9.4 (ArgusLab), -5.25 (AutoDock) | MTT Assay (MCF-7 cells) | 64.0 | [2] |
| DBT3 | Estrogen Receptor | -9.59 (ArgusLab), -7.19 (AutoDock) | MTT Assay (MCF-7 cells) | 65.0 | [2] |
| 6a-c, 6e, 6f | ABL1, ABL2, CDK4, CDK6 | Good docking scores | Cytotoxicity Assay (HepG2, MCF7) | Approaching potency of doxorubicin | [8][9] |
Other Therapeutic Targets
Benzothiazole derivatives have also been investigated for other therapeutic applications, including the inhibition of enzymes like monoamine oxidases (MAO-A and MAO-B) for Alzheimer's disease and urease for the treatment of infections.[10][11]
Table 3: Comparison of In Silico Docking and In Vitro Enzyme Inhibition of Benzothiazole Derivatives
| Compound ID | Target Enzyme | In Silico Metric (Binding Energy, kcal/mol) | In Vitro Assay | In Vitro Result (IC50, µM) | Reference |
| 3e | MAO-A | Not specified | MAO-A Inhibition Assay | 0.92 ± 0.09 | [10] |
| 3d | MAO-B | Not specified | MAO-B Inhibition Assay | 0.48 ± 0.04 | [10] |
| Various Analogs | Urease | Not specified | Urease Inhibition Assay | 1.4 ± 0.10 to 34.43 ± 2.10 | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation process. Below are methodologies for key in vitro assays cited in the literature for benzothiazole derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][6]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The benzothiazole compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition Assays (General Protocol)
Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a common metric.[1][10]
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, the benzothiazole inhibitor at various concentrations, and a suitable buffer.
-
Reaction Mixture: In a microplate well, combine the enzyme, buffer, and the inhibitor. Incubate for a specific period to allow for binding.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC50 value from the dose-response curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer drugs.[2]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing the Validation Workflow and Signaling Pathways
To better illustrate the process of validating in silico findings and the potential mechanisms of action, the following diagrams are provided.
References
- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, in vitro, and in silico study of benzothiazole-based compounds as a potent anti-Alzheimer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hybrid benzothiazole analogs as antiurease agent: Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the photophysical properties of different benzothiazole-based fluorescent dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of various benzothiazole-based fluorescent dyes, offering valuable insights for their application in research, diagnostics, and drug development. The information presented is supported by experimental data from peer-reviewed literature, enabling informed decisions on dye selection for specific applications.
Overview of Benzothiazole-Based Fluorescent Dyes
Benzothiazole derivatives are a prominent class of heterocyclic fluorophores widely utilized in the development of fluorescent probes for bioimaging and sensing applications. Their popularity stems from their advantageous photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and significant environmental sensitivity.[1][2] These characteristics make them excellent candidates for visualizing cellular components, detecting specific analytes, and monitoring dynamic biological processes.[3] The core structure of benzothiazole can be readily modified with various functional groups to tune its spectral properties and enhance its specificity for biological targets.[4][5]
Comparative Photophysical Data
The following tables summarize the key photophysical parameters of a selection of benzothiazole-based fluorescent dyes from the literature. These values can be used to compare the performance of different dyes and select the most suitable one for a given experimental setup.
Table 1: Photophysical Properties of Selected 4-N-Substituted Benzothiadiazole Derivatives in Various Solvents [1][6]
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (ΦF) |
| 1 | Hexane | 400 | 501 | 5040 | 2000 | 0.37 |
| Toluene | 410 | 537 | 5768 | 2700 | 0.24 | |
| THF | 425 | 588 | 6587 | 3500 | 0.11 | |
| 2 | Hexane | 420 | 513 | 4316 | 3500 | 0.42 |
| Toluene | 430 | 553 | 5173 | 3200 | 0.34 | |
| THF | 437 | 584 | 5694 | 3400 | 0.16 | |
| 3 | Hexane | 424 | 523 | 4464 | 3600 | 0.41 |
| Toluene | 432 | 558 | 5227 | 2800 | 0.34 | |
| THF | 434 | 582 | 5696 | 3100 | 0.18 | |
| LD-BTD1 | Hexane | 413 | 533 | 5451 | 3700 | 0.48 |
| Toluene | 420 | 569 | 6235 | 3000 | 0.38 | |
| THF | 430 | 598 | 6688 | 3300 | 0.15 |
Table 2: Photophysical Properties of Thienyl- and Bithienyl-1,3-benzothiazoles in Ethanol [7]
| Compound | R | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| 1a | H | 340 | 412 | 0.43 |
| 1b | OMe | 362 | 454 | 0.68 |
| 1c | NMe2 | 420 | 530 | 0.96 |
| 1d | NEt2 | 426 | 548 | 0.97 |
| 1j | 2-benzothiazolyl | 386 | 492 | 0.80 |
| 2a | H | 372 | 454 | 0.89 |
Experimental Protocols
The accurate determination of photophysical properties is crucial for the reliable comparison of fluorescent dyes. Below are detailed methodologies for key experiments.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption (λabs) and emission (λem) and the molar extinction coefficient (ε).
Materials:
-
Spectrophotometer (e.g., Agilent 8453)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice (spectroscopic grade)
-
Benzothiazole dye sample
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the benzothiazole dye in the chosen solvent with a known concentration (e.g., 1 mM).
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.
-
Absorbance Measurement:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance spectra of the working solutions.
-
Identify the wavelength of maximum absorbance (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the concentration in M, and l is the path length in cm.
-
-
Emission Measurement:
-
Excite the sample at its λabs.
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
Determination of Fluorescence Quantum Yield (ΦF) - Relative Method
Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Spectrofluorometer with a sample holder for cuvettes.
-
Quartz cuvettes (1 cm path length).
-
Benzothiazole dye sample.
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Solvent of choice (spectroscopic grade).
-
Prepare Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[8]
-
Measure Absorbance: Record the absorbance of both the sample and standard solutions at the chosen excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength to be the same for both the sample and the standard.
-
Record the corrected fluorescence emission spectra for both the sample and the standard solution under identical experimental conditions (e.g., excitation and emission slit widths).
-
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦF,sample):
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualization of an Experimental Workflow
The following diagram illustrates a typical workflow for utilizing a benzothiazole-based fluorescent dye in a cellular imaging experiment to study a specific organelle.
Caption: Workflow for a cellular imaging experiment using a benzothiazole-based fluorescent dye.
Signaling Pathway Visualization
Benzothiazole-based probes can be designed to respond to changes in the cellular environment, such as viscosity or the presence of specific reactive oxygen species (ROS). The following diagram illustrates a simplified signaling pathway where a benzothiazole-based probe could be used to detect changes in lysosomal viscosity.
Caption: Simplified pathway for detecting lysosomal viscosity changes with a benzothiazole probe.[11]
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications [mdpi.com]
- 5. Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 10. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 11. Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Benzothiazole Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Benzothiazole hydrochloride, a compound utilized in various research applications, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, drawing from established safety data sheets.
Immediate Safety Considerations:
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is classified as toxic if swallowed or in contact with skin, causes serious eye irritation, and is harmful if inhaled.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Step-by-Step Disposal Protocol:
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[1][3]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, filter paper), in a designated, properly labeled, and sealed container.[3]
-
The container must be clearly marked as "Hazardous Waste" and should specify the contents, including the full chemical name: "this compound."
-
-
Solubilization for Incineration:
-
For disposal, the material may be dissolved or mixed with a combustible solvent.[1] This should be done in a chemical fume hood, exercising caution.
-
The choice of solvent should be compatible with the chemical incinerator's requirements. Consult with your institution's Environmental Health and Safety (EHS) department or the licensed waste disposal company for appropriate solvent choices.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the complete safety data sheet (SDS) for this compound.
-
Ensure all transportation and disposal activities are in compliance with local, regional, and national regulations.[1][3]
-
Crucial "Don'ts":
-
Do not dispose of this compound down the drain or in regular trash.[1][3] This substance is harmful to aquatic life and improper disposal can lead to environmental contamination.[2]
-
Do not allow the substance or its container to come into contact with soil or surface water.[1]
Quantitative Hazard and Disposal Information:
For quick reference, the following table summarizes key quantitative data related to the hazards and transportation of this compound and its parent compound, benzothiazole.
| Parameter | Value | Reference |
| UN Number | UN2810 | [3][4] |
| Proper Shipping Name | Toxic liquid, organic, n.o.s. (Benzothiazole) | [3][4] |
| Transport Hazard Class | 6.1 | [3][4] |
| Packing Group | III | [3][4] |
| Acute Toxicity (Oral) | Category 3 | [1][5] |
| Eye Irritation | Category 2 / 2A | [1][5] |
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Benzothiazole Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Benzothiazole hydrochloride, including detailed operational and disposal plans to support your work and build a culture of safety.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health risks. It is classified as toxic if swallowed and can cause serious eye irritation.[1][2] Some findings also indicate it may be harmful if inhaled and toxic upon contact with skin.[3][4] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended protective equipment when handling this compound.
| PPE Category | Equipment | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to prevent eye contact.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear compatible gloves to prevent skin exposure.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Recommended, especially in areas with inadequate ventilation or when dust or aerosols may be generated. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks. Follow these procedural steps for safe use in the laboratory:
-
Preparation :
-
Handling :
-
Post-Handling :
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention if irritation occurs or you feel unwell.[5][7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.[2][7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection : Collect waste material in a suitable, closed, and properly labeled container.[1]
-
Disposal Method : Dispose of the waste in accordance with all applicable local, regional, national, and international regulations.[1] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Environmental Precautions : Do not allow the chemical to enter drains, soil, or surface water.[1]
Chemical Spill Workflow
The following diagram outlines the procedural flow for safely managing a this compound spill.
Caption: Workflow for managing a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
